Fmoc-L-alanine succinimidyl ester
説明
BenchChem offers high-quality Fmoc-L-alanine succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-alanine succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBMNXOJLBTQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility and Stability of Fmoc-L-alanine Succinimidyl Ester in DMF and DMSO: A Senior Application Scientist's Guide
An In-Depth Technical Guide
Abstract
Fmoc-L-alanine succinimidyl ester is a pivotal reagent in modern drug development and biochemical research, primarily utilized for peptide synthesis and the conjugation of molecules via primary amines. The efficacy of these applications is critically dependent on the reagent's dissolution and stability in the chosen solvent system. This technical guide provides an in-depth analysis of the solubility and stability of Fmoc-L-alanine succinimidyl ester in two of the most prevalent polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with field-proven insights, offering researchers a comprehensive resource for optimizing their experimental workflows, ensuring reproducibility, and mitigating common side reactions. We will explore the physicochemical properties of the solute and solvents, present comparative solubility data, detail the mechanisms of degradation, and provide robust, step-by-step protocols for solution preparation and empirical solubility determination.
Introduction: The Critical Role of Solvent Choice
The N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected, N-hydroxysuccinimide (NHS) ester of L-alanine is an activated amino acid derivative designed for the efficient formation of amide bonds. Its application in Solid-Phase Peptide Synthesis (SPPS) and bioconjugation hinges on its ability to be completely dissolved to ensure homogenous reaction kinetics.[] Incomplete dissolution leads to reduced coupling efficiency, the formation of deletion sequences in peptides, and non-reproducible results.[2]
The choice of solvent is therefore not a trivial procedural detail but a critical parameter that dictates the success of the synthesis. DMF has long been considered the "gold standard" in SPPS due to its excellent solvating properties.[3][4] However, increasing regulatory scrutiny over its toxicity has catalyzed the search for greener and safer alternatives, with DMSO emerging as a powerful contender.[3][5] This guide aims to equip researchers with the necessary knowledge to navigate the nuances of using Fmoc-L-alanine succinimidyl ester in both DMF and DMSO, ensuring both optimal performance and laboratory safety.
Foundational Physicochemical Properties
A molecule's solubility is governed by the interplay of its structure with that of the solvent. Understanding the properties of each component is fundamental to predicting and troubleshooting dissolution.
-
Fmoc-L-alanine Succinimidyl Ester: This molecule possesses a distinct amphiphilic character. The large, hydrophobic Fmoc group can lead to π-π stacking and aggregation, potentially hindering solubility.[2][6] Conversely, the polar succinimidyl ester and the urethane linkage provide sites for favorable dipole-dipole interactions with polar solvents. The NHS ester is the reactive center, engineered for efficient aminolysis but also susceptible to hydrolysis.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, DMF is an excellent solvent for many Fmoc-protected amino acids.[] Its primary drawback is its tendency to degrade over time, releasing dimethylamine.[4] This basic impurity can prematurely cleave the Fmoc protecting group, a critical consideration for storing stock solutions.[4][7]
-
Dimethyl Sulfoxide (DMSO): DMSO is another polar aprotic solvent with exceptionally strong solvating power, often exceeding that of DMF.[5] It is, however, highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This is a significant concern, as water will compete with the desired amine nucleophile and hydrolyze the reactive NHS ester.[9]
Caption: Figure 1. Core Chemical Structures
Comparative Solubility Profile
While specific quantitative solubility data for Fmoc-L-alanine succinimidyl ester is not extensively published, we can infer its likely behavior by examining structurally related compounds. Generally, Fmoc-amino acids and their active esters exhibit good solubility in both DMF and DMSO.[10]
| Compound | Solvent | Reported Solubility | Notes | Reference |
| Fmoc-OSu | DMF | ~25 mg/mL | A closely related activating reagent. | [11] |
| DMSO | ~20 mg/mL | [11] | ||
| N-Fmoc-L-valine-OSu | DMSO | 175 mg/mL (401 mM) | Demonstrates very high solubility is possible for NHS esters. Requires sonication. | [12] |
| Fmoc-His(Fmoc)-OH | DMSO | ~25 mg/mL (41.7 mM) | A bulky protected amino acid. Requires sonication. | [2] |
| Fmoc-Thr-OH | DMSO | 100 mg/mL (251.6 mM) | Demonstrates high solubility of a standard Fmoc-amino acid. | |
| Fmoc-Ala-OH | DMF | "Clearly Soluble" at 25 mmole in 50 mL (~0.5 M) | The parent amino acid derivative shows good solubility. |
Expert Insights:
-
Based on the available data, Fmoc-L-alanine succinimidyl ester is expected to be freely soluble in both DMF and DMSO to concentrations well sufficient for standard coupling reactions (typically 0.2-0.5 M).
-
DMSO often exhibits superior solvating power for complex, aggregation-prone Fmoc derivatives , sometimes requiring ultrasonic assistance to achieve maximum solubility.[8][12][13]
-
The actual solubility limit can be affected by the purity of the reagent and the solvent, as well as ambient temperature. Therefore, for demanding applications requiring high concentrations, empirical determination is strongly recommended.
Chemical Stability in Solution: The Competing Reactions
Once dissolved, Fmoc-L-alanine succinimidyl ester is subject to two primary degradation pathways. A trustworthy protocol must account for and mitigate these risks.
A. Hydrolysis of the Succinimidyl Ester
The most significant and immediate threat to the reagent's integrity is hydrolysis. The NHS ester is highly electrophilic and will react with any available water, cleaving the ester to yield the inactive Fmoc-L-alanine carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and consumes the active reagent.[14][15]
-
Causality: The rate of hydrolysis is highly dependent on the concentration of water and the pH; it increases dramatically under basic conditions.[9]
-
Self-Validation: The consequence of hydrolysis is a direct reduction in the concentration of the active coupling reagent, leading to lower yields in the subsequent aminolysis reaction. A well-designed workflow will always prioritize the use of fresh, anhydrous grade solvents to minimize this risk.[16]
Caption: Figure 2. Competing Reaction Pathways
B. Stability of the Fmoc Group
The Fmoc group is designed to be stable under acidic conditions but labile to bases.[7]
-
In DMF: As mentioned, aged or low-quality DMF can contain dimethylamine impurities.[4] This secondary amine is capable of cleaving the Fmoc group, liberating the free amine of the alanine derivative. This can lead to undesired side reactions, such as the formation of dipeptides during the activation step.
-
In DMSO: DMSO itself is generally not basic enough to cause significant Fmoc cleavage at room temperature. However, some studies have noted that Fmoc deprotection can occur in neat DMSO at very high temperatures (e.g., >100°C), conditions not typically employed for preparing stock solutions.[17]
Experimental Protocols: From Preparation to Quantification
Adherence to rigorous, validated protocols is essential for reproducible results.
Protocol 1: Recommended Procedure for Preparation of a Stock Solution
This protocol describes a self-validating method for preparing solutions of Fmoc-L-alanine succinimidyl ester for immediate use.
Materials:
-
Fmoc-L-alanine succinimidyl ester
-
High-purity, anhydrous DMF or DMSO (<50 ppm water)
-
Inert gas (Argon or Nitrogen)
-
Sterile, dry glass vial with a septum-lined cap
-
Vortex mixer and/or ultrasonic bath
Methodology:
-
Preparation: Weigh the required amount of solid Fmoc-L-alanine succinimidyl ester directly into a clean, dry vial under ambient, low-humidity conditions.
-
Inert Atmosphere: Immediately flush the vial with an inert gas and seal with the septum cap. This minimizes the introduction of atmospheric moisture.
-
Solvent Addition: Using a dry syringe, pierce the septum and add the desired volume of anhydrous DMF or DMSO. Adding the solvent to the solid, rather than vice-versa, prevents the solid from clumping and coating the walls of the vial.
-
Dissolution: Agitate the mixture using a vortex mixer for 1-2 minutes. Visually inspect the solution against a dark background. If any solid particles remain, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is perfectly clear.
-
Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized energy that breaks up aggregates and accelerates dissolution without significant heating.[2]
-
-
Validation & Use: A perfectly clear and particulate-free solution is considered successfully prepared. Use the solution immediately. Do not store solutions in DMF for extended periods due to the potential for amine-catalyzed degradation.[4] Solutions in DMSO should be protected from moisture at all times.
Protocol 2: Workflow for Empirical Solubility Determination
This protocol provides a framework for researchers to precisely quantify the solubility limit in their specific solvent batch and laboratory conditions.
Caption: Figure 3. Workflow for Solubility Determination
Practical Recommendations & Troubleshooting
| Scenario | Recommendation | Rationale |
| Standard SPPS Coupling | Use fresh, high-purity DMF . | DMF is the historical standard, and its properties are well-characterized for SPPS.[4] Freshness mitigates the risk of amine impurities causing premature Fmoc deprotection. |
| Difficult or Aggregation-Prone Sequence | Consider using DMSO or a DMSO/DMF mixture. | DMSO has superior solvating power and can disrupt secondary structures that lead to aggregation and poor solubility.[5] |
| High Concentration Required | Use DMSO and verify solubility empirically. | DMSO often allows for higher concentrations to be achieved.[12][13] Ultrasonic assistance may be necessary. |
| Long-Term Storage of Solution | Not recommended. Prepare solutions fresh before use. | Both solvents present stability challenges. The NHS ester is susceptible to hydrolysis from trace water in DMSO, and the Fmoc group can be cleaved by impurities in DMF.[4][9] |
Troubleshooting Common Issues:
-
Issue: The compound fails to dissolve completely.
-
Solution: Use an ultrasonic bath. If still unsuccessful, verify the anhydrous nature of the solvent or consider switching to DMSO if using DMF.
-
-
Issue: The solution is clear initially but becomes cloudy over time.
-
Solution: This may indicate hydrolysis and precipitation of the resulting carboxylic acid. Ensure the vial is sealed and protected from atmospheric moisture. Prepare smaller batches for immediate use.
-
-
Issue: Poor coupling efficiency despite a clear solution.
-
Solution: This could be due to significant hydrolysis prior to the coupling reaction. Use fresh, anhydrous solvent and prepare the solution immediately before it is needed. Alternatively, verify the quality of the solid reagent.
-
Conclusion
Fmoc-L-alanine succinimidyl ester is a highly effective reagent whose performance is inextricably linked to its handling in solution. Both DMF and DMSO are excellent solvents capable of dissolving this compound to concentrations suitable for most applications. The choice between them should be guided by the specific requirements of the experiment, with consideration for DMF's potential basic impurities and DMSO's hygroscopicity. The primary cause of reagent failure is not poor intrinsic solubility but rather degradation via hydrolysis of the active ester. By employing anhydrous solvents, preparing solutions freshly, and adhering to the robust protocols outlined in this guide, researchers can ensure the integrity of the reagent, leading to reliable, reproducible, and successful outcomes in their synthetic endeavors.
References
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.
- CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
- MDPI. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 31(3), 640.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
- Cayman Chemical. (2023, May 15). Fmoc-Succinimide - PRODUCT INFORMATION.
- ResearchGate. (2024, October). Solubility of Fmoc protected amino acids used in Project C.
- National Center for Biotechnology Information. (n.d.).
- ConnectSci. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- Royal Society of Chemistry. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry.
- Taylor & Francis Online. (2024, December 16). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Journal of the American Chemical Society.
- MedChemExpress. (n.d.). Fmoc-2-Nal-OH.
- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH Novabiochem 35661-39-3.
- Iris Biotech GmbH. (n.d.). N-Hydroxysuccinimide active ester.
- PubMed. (2014, November 4).
- MedChemExpress. (n.d.). N-Fmoc-L-valine N-succinimidyl ester.
- BenchChem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
- SRIRAMCHEM. (n.d.). Fmoc-3-iodo-L-Alanine methyl ester.
- BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
- ResearchGate. (2023).
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc-3-iodo-L-Alanine methyl ester - SRIRAMCHEM [sriramchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Hydroxysuccinimide active ester [schem.jp]
- 17. researchgate.net [researchgate.net]
Precision Amine Acylation and Orthogonal Protection: A Technical Guide to Fmoc-L-Alanine NHS Ester
In the advanced fields of bioconjugation and solid-phase peptide synthesis (SPPS), achieving high-yield, site-specific amide bond formation without deleterious side reactions is paramount. As application scientists, we rely on reagents that offer both high reactivity and strict control. Fmoc-L-alanine NHS ester (Fmoc-Ala-OSu) serves as a premier molecular building block in this regard. By combining a highly electrophilic N-hydroxysuccinimide (NHS) leaving group with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound enables the seamless, controlled addition of an L-alanine residue to primary amine targets.
This technical guide deconstructs the physicochemical properties, mechanistic causality, and self-validating protocols required to deploy Fmoc-Ala-OSu effectively in the laboratory.
Physicochemical Profiling & Nomenclature
Accurate identification and handling of Fmoc-Ala-OSu are critical, as its reactivity profile dictates specific storage and solvation parameters. The compound is formally recognized in the by its systematic IUPAC nomenclature[1].
Table 1: Essential Physicochemical Profile
| Property | Value |
| Common Name | Fmoc-L-alanine NHS ester (Fmoc-Ala-OSu) |
| CAS Registry Number | 73724-40-0[2] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1] |
| Molecular Formula | C₂₂H₂₀N₂O₆[2] |
| Molecular Weight | 408.40 g/mol [2] |
| Storage Conditions | Inert atmosphere, 2-8°C, strictly anhydrous[3] |
Mechanistic Rationale: The Causality of Pre-Activation
The architectural brilliance of Fmoc-Ala-OSu lies in its pre-activated state. Traditional peptide coupling requires in situ activation using reagents like EDC, DIC, or HATU, which can lead to epimerization at the alpha-carbon or the formation of unreactive urea byproducts.
By utilizing an NHS ester, the carboxyl group of the alanine is already primed for nucleophilic attack by a primary amine. The Fmoc group provides orthogonal protection of the alpha-amine, preventing self-polymerization. Once the target amide bond is formed, the Fmoc group can be selectively removed using mild base (e.g., piperidine), leaving the newly conjugated alanine ready for subsequent elongation.
Mechanistic pathway of Fmoc-Ala-OSu amine coupling and NHS elimination.
Kinetic Variables in Amine Acylation
The success of an NHS ester coupling reaction is a kinetic race between the desired aminolysis (amide bond formation) and the undesired hydrolysis (destruction of the ester by water). Understanding the causality behind reaction conditions is non-negotiable.
Table 2: Causality of Kinetic Variables in Conjugation
| Variable | Causality & Impact on Reaction | Optimal Range |
| Buffer pH | Controls the protonation state of the target amine. Too low = unreactive ammonium ions. Too high = rapid, base-catalyzed NHS hydrolysis. | pH 7.5 – 8.5 |
| Solvent Integrity | NHS esters rapidly hydrolyze in the presence of moisture. Stock solutions must be prepared in strictly anhydrous aprotic solvents. | 100% Anhydrous DMF or DMSO |
| Molar Excess | Drives pseudo-first-order kinetics to outcompete baseline hydrolysis in aqueous or semi-aqueous media. | 2x to 10x molar excess |
Self-Validating Experimental Protocol: Amine-Targeted Bioconjugation
To ensure scientific integrity, a protocol cannot rely on assumed success; it must be a self-validating system. The following methodology details the conjugation of Fmoc-Ala-OSu to an amine-bearing substrate (e.g., a functionalized resin or protein lysine residue)[4], incorporating a built-in quantitative validation step via UV-Vis spectroscopy.
Phase 1: Reagent Preparation & Solvation
-
Thermal Equilibration: Allow the sealed vial of Fmoc-Ala-OSu to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture condensation, which will immediately begin hydrolyzing the highly electrophilic NHS ester into unreactive Fmoc-Ala-OH.
-
-
Stock Preparation: Dissolve Fmoc-Ala-OSu in 100% anhydrous N,N-Dimethylformamide (DMF) to yield a 100 mM stock solution.
Phase 2: The Acylation Reaction
-
Buffer Optimization: Prepare the target amine substrate in a 0.1 M Sodium Bicarbonate (NaHCO₃) buffer at pH 8.0[4].
-
Causality: The target amine must be in its free base (unprotonated) form to act as a nucleophile. A pH of 8.0 strikes the optimal thermodynamic balance between maximizing nucleophilic amine concentration and minimizing ester hydrolysis.
-
-
Conjugation: Add the Fmoc-Ala-OSu stock solution dropwise to the aqueous substrate to achieve a 5-fold molar excess. Ensure the final organic solvent concentration does not exceed 10% v/v if conjugating to a sensitive protein.
-
Incubation: Incubate at room temperature for 2 hours under continuous orbital agitation.
Phase 3: Self-Validation via Fmoc Cleavage (E-E-A-T Principle)
To validate the success of the coupling, we exploit the photophysical properties of the Fmoc protecting group. 6. Purification: Isolate the conjugate to remove unreacted Fmoc-Ala-OSu and free NHS (e.g., via size exclusion chromatography, dialysis, or resin washing). 7. Deprotection: Treat a precisely measured aliquot of the purified conjugate with 20% (v/v) piperidine in DMF for 15 minutes.
-
Causality: Piperidine acts as a mild base to deprotonate the acidic fluorenyl ring proton, initiating an E1cb elimination mechanism. This releases the Fmoc group as dibenzofulvene, which rapidly reacts with piperidine to form a stable adduct.
-
Spectroscopic Quantification: Measure the UV absorbance of the deprotection supernatant at 301 nm . Using the Beer-Lambert law (
) and the established molar extinction coefficient of the dibenzofulvene-piperidine adduct ( ), calculate the exact moles of alanine successfully conjugated.
Self-validating analytical workflow for quantifying Fmoc-Ala-OSu coupling efficiency.
References
-
Title: 2,5-Dioxopyrrolidin-1-yl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate (Fmoc-Ala-OSu) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
-
Title: Fmoc-L-Ala-OSu Chemical Profiling Source: Amerigo Scientific URL: [Link]
-
Title: Functionalized 2-Hydroxybenzaldehyde-PEG Modules as Portable Tags for the Engagement of Protein Lysine ϵ-Amino Groups Source: AIR Unimi (Institutional Research Repository, University of Milan) URL: [Link]
Sources
Mastering Fmoc-L-Alanine Succinimidyl Ester: Physicochemical Profiling and Application Workflows
Executive Summary
In the landscape of solid-phase peptide synthesis (SPPS) and targeted bioconjugation, Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu) serves as a critical pre-activated building block. By masking the N-terminus with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and activating the C-terminus as an N-hydroxysuccinimide (NHS) ester, this reagent allows for highly efficient, racemization-free amidation under mild conditions[1].
Understanding the precise physical properties of Fmoc-Ala-OSu—specifically its melting point and physical appearance—is not merely an academic exercise. These parameters are primary indicators of reagent integrity, directly dictating the success, yield, and enantiomeric fidelity of downstream therapeutic peptide development.
Physicochemical Profiling
To ensure reproducibility in high-throughput synthesis and scale-up manufacturing, incoming quality control (IQC) must rigorously verify the physical state of Fmoc-Ala-OSu. The table below consolidates the verified quantitative and qualitative data for this compound.
| Property | Value / Description | Analytical Significance |
| Chemical Name | Fmoc-L-alanine succinimidyl ester | IUPAC: (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1]. |
| CAS Number | 73724-40-0 | Unique identifier for regulatory and procurement tracking[2]. |
| Molecular Formula | C₂₂H₂₀N₂O₆ | Defines the stoichiometric mass for coupling reactions[2]. |
| Molecular Weight | 408.40 g/mol | Critical for calculating molar equivalents in synthesis[2]. |
| Physical Appearance | Off-white to white powder | Indicates lack of oxidative degradation or Fmoc cleavage[3]. |
| Melting Point | 158–164 °C | Primary thermal indicator of purity and structural integrity[4]. |
| Density | ~1.4 ± 0.1 g/cm³ | Influences solubility kinetics in polar aprotic solvents[3]. |
Mechanistic Insights into Physical Properties
As an application scientist, I emphasize to my teams that observing a chemical's physical state tells a mechanistic story about its molecular environment.
The Causality of the Melting Point (158–164 °C)
Fmoc-Ala-OSu exhibits a relatively high and broad melting point range of 158–164 °C[4]. This thermal behavior is dictated by two competing intermolecular forces:
-
Stacking: The bulky, planar fluorenyl ring system of the Fmoc group engages in extensive intermolecular
stacking within the crystal lattice. This robust network requires significant thermal energy to disrupt, driving the melting point upward. -
Dipole-Dipole Interactions: The succinimidyl ester introduces rigid, highly polarized carbonyl groups.
Diagnostic Value: A depressed melting point (e.g., < 150 °C) is a definitive red flag. It typically indicates that the highly moisture-sensitive NHS ester has undergone premature hydrolysis, yielding free Fmoc-Ala-OH and N-hydroxysuccinimide (HOSu) as impurities.
The Causality of Physical Appearance
Fmoc-Ala-OSu presents as an off-white to white crystalline powder[3].
-
Why White? Despite the presence of the aromatic fluorenyl group, the extended conjugation does not reach into the visible light spectrum (absorbing primarily in the UV range at 267 nm and 301 nm).
-
Diagnostic Value: If the powder appears distinctly yellow or tacky, it suggests thermal degradation, photolytic cleavage of the Fmoc group, or solvent entrapment during the crystallization process.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checkpoints to verify causality and prevent downstream failures.
Protocol 1: High-Precision Melting Point & Purity Validation (DSC)
Relying on a standard capillary melting point apparatus can be subjective. For drug development, Differential Scanning Calorimetry (DSC) is the gold standard for validating Fmoc-Ala-OSu.
-
Step 1: Anhydrous Sample Preparation: Working inside a desiccated glovebox, weigh 2–5 mg of Fmoc-Ala-OSu into an aluminum DSC pan. Rationale: Ambient moisture can induce surface hydrolysis during the heating ramp, artificially broadening the melting peak.
-
Step 2: Instrument Calibration: Calibrate the DSC using an Indium standard to ensure thermal accuracy.
-
Step 3: Thermal Ramping: Equilibrate the sample at 50 °C. Ramp the temperature at 10 °C/min up to 140 °C, then reduce the ramp rate to 2 °C/min. Rationale: A slower ramp near the expected melting point (158–164 °C) prevents thermal lag and provides a sharp endothermic peak.
-
Step 4: Data Interpretation: A pure sample will show a sharp endothermic onset at ~158 °C. If a secondary peak appears near 150 °C, the batch is contaminated with hydrolyzed Fmoc-Ala-OH and must be discarded or recrystallized.
Protocol 2: Anhydrous Peptide Coupling Workflow
Fmoc-Ala-OSu is a pre-activated ester, meaning it does not require coupling reagents (like HATU or DIC), thereby eliminating the risk of guanidinium byproducts.
-
Step 1: Reagent Solvation: Dissolve 1.5 equivalents of Fmoc-Ala-OSu in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Step 2: Amine Addition: Add the target primary amine (e.g., a resin-bound peptide or small molecule drug payload) to the solution.
-
Step 3: Base Catalysis: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: The non-nucleophilic base deprotonates the target amine, enhancing its nucleophilicity without attacking the NHS ester.
-
Step 4: Reaction Monitoring: Stir at room temperature for 60 minutes. Monitor the reaction via LC-MS. The disappearance of the Fmoc-Ala-OSu mass (m/z 408.4) and the appearance of the free HOSu leaving group (m/z 115.1) validates successful amide bond formation.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the acylation mechanism when utilizing Fmoc-Ala-OSu.
Figure 1: Mechanistic workflow of primary amine acylation utilizing Fmoc-Ala-OSu.
References
-
Title: 2021 ICC - RARE ORGANICS & BIOCHEMICALS CATALOG Source: INDOFINE Chemical Company, Inc. URL: [Link]
-
Title: 2,5-Dioxopyrrolidin-1-yl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate (CID 13670100) Source: PubChem, National Library of Medicine URL: [Link]
Sources
A Comprehensive Technical Guide to the Safety Data Sheet (SDS) Hazards of Fmoc-L-alanine succinimidyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Hazards of Fmoc-L-alanine succinimidyl ester
Fmoc-L-alanine succinimidyl ester (Fmoc-L-Ala-OSu) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technology that is fundamental to drug discovery and proteomics research. Its utility lies in the strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under a variety of reaction conditions but can be selectively removed to allow for the stepwise assembly of peptide chains. The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group that facilitates the formation of a stable amide bond with the free amino terminus of a growing peptide chain.
While indispensable in the laboratory, a thorough understanding of the associated hazards of Fmoc-L-Ala-OSu is paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety data sheet (SDS) for Fmoc-L-alanine succinimidyl ester, offering not just a list of hazards, but a scientific rationale for safe handling, storage, and emergency procedures. We will delve into the chemical reactivity that underpins both its utility and its potential risks, providing a framework for a self-validating system of laboratory safety.
Section 1: Hazard Identification and GHS Classification
While a specific, comprehensive Safety Data Sheet for Fmoc-L-alanine succinimidyl ester is not consistently available, its hazard profile can be extrapolated from the SDS of its parent compound, Fmoc-L-alanine, and related N-succinimidyl esters. It is prudent to treat Fmoc-L-Ala-OSu as a potentially hazardous chemical.
GHS Classification (Anticipated)
Based on the components of the molecule, the following GHS classifications are likely, though not officially established for the succinimidyl ester specifically. For Fmoc-L-alanine, some safety data sheets indicate it is not a hazardous substance, while others suggest potential for irritation.[1][2][3] The succinimidyl ester's reactivity warrants a more cautious approach.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Hazard Statements (Anticipated)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (Recommended)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
NFPA 704 Diamond (Estimated for Fmoc-L-alanine)
-
Health (Blue): 1 - Exposure could cause irritation but only minor residual injury even if no treatment is given.[2]
-
Flammability (Red): 0 - Materials that will not burn.[2]
-
Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and are not reactive with water.[2]
-
Special (White): None.
Section 2: Toxicological Profile and Routes of Exposure
Primary Routes of Exposure:
-
Inhalation: Inhalation of the powdered form can irritate the respiratory tract.[5]
-
Skin Contact: May cause skin irritation. Prolonged or repeated contact should be avoided.
-
Eye Contact: Direct contact with the eyes is likely to cause significant irritation.
-
Ingestion: May be harmful if swallowed, potentially causing irritation of the digestive tract.[5]
Chronic Exposure:
-
No information was found regarding the chronic effects of exposure. However, as with any laboratory chemical, chronic exposure should be minimized through the consistent use of appropriate personal protective equipment and engineering controls.
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol for handling Fmoc-L-alanine succinimidyl ester is one where the experimental workflow inherently minimizes exposure and risk.
Engineering Controls:
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize inhalation of dust.[1]
-
Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.[1]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling Fmoc-L-alanine succinimidyl ester:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][6] | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm) or other appropriate chemically resistant gloves.[7] | Prevents direct skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Skin and Body Protection | A laboratory coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 (US) or EN 149 (EU) dust mask or respirator should be used.[1] | Prevents inhalation of irritating dust particles. |
Safe Handling Workflow:
Caption: A typical workflow for safely handling Fmoc-L-alanine succinimidyl ester.
Storage Conditions:
-
Store in a tightly sealed container to prevent moisture ingress.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
-
Refrigeration (2-8°C) is often recommended for long-term storage to maintain the integrity of the compound.[1]
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response Protocol:
Caption: A stepwise protocol for responding to a spill of Fmac-L-alanine succinimidyl ester.
Section 5: Fire-Fighting Measures and Stability/Reactivity
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be generated through thermal decomposition.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Stability and Reactivity:
-
Chemical Stability: The compound is stable under normal temperatures and pressures when stored correctly.
-
Conditions to Avoid: Avoid dust generation, excess heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Section 6: Disposal Considerations
All waste containing Fmoc-L-alanine succinimidyl ester should be treated as hazardous chemical waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.[9]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. They should be triple-rinsed, with the rinsate collected as hazardous waste, before disposal or recycling.[9]
Conclusion: A Culture of Safety in Peptide Synthesis
Fmoc-L-alanine succinimidyl ester is a powerful tool in the arsenal of the peptide chemist. Its effective use is intrinsically linked to a comprehensive understanding of its safety profile. By moving beyond a mere checklist of precautions to a deeper comprehension of the chemical principles underlying its hazards, researchers can foster a self-validating culture of safety. This in-depth guide serves as a foundational resource for drug development professionals and scientists, enabling them to harness the full potential of this reagent while upholding the highest standards of laboratory safety.
References
- CEM Corporation. (2020).
- Cole-Parmer. (2005).
- SynQuest Laboratories, Inc. (2018). (-)
- AbMole BioScience. (n.d.). Material Safety Data Sheet of N-Fmoc-L-valine N-succinimidyl ester.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-Fmoc-L-valine N-succinimidyl ester.
- AAPPTec. (n.d.).
- AAPPTec. (2021).
- Carl ROTH. (n.d.).
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (2010).
- AAPPTec. (n.d.).
- Advanced ChemTech. (n.d.). Fmoc-D-Ala-OSu.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2010).
- Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of Fmoc-Gly-DL-Ala.
- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH Novabiochem.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
- Sigma-Aldrich. (n.d.).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. carlroth.com [carlroth.com]
- 8. FMOC-Ala-OH - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Amino Acid-OSu Esters
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry since its introduction by R. Bruce Merrifield.[1][2][3] The development of the 9-fluorenylmethoxycarbonyl (Fmoc) orthogonal protection strategy offered a milder, more versatile alternative to the traditional Boc/Bzl method, greatly expanding the scope of synthetic peptides.[3][4] This guide provides a detailed protocol and the underlying chemical principles for Fmoc-based SPPS, with a specific focus on the application of pre-activated N-hydroxysuccinimide (OSu) esters, such as Fmoc-Ala-OSu. We will explore the causality behind each step, from resin selection to final peptide cleavage, offering field-proven insights for researchers, scientists, and drug development professionals to ensure a robust and self-validating synthesis workflow.
Foundational Principles of the Fmoc/tBu SPPS Strategy
The elegance of the Fmoc/tBu strategy lies in its orthogonality. The N-terminal α-amino group is protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups, typically derived from tert-butanol (e.g., tBu, OtBu, Boc) or trityl (Trt).[5][6] This allows for the selective removal of the N-terminal protection at each cycle without disturbing the side-chain protectors, which are only removed during the final cleavage step.
The Solid Support: The Anchor of Synthesis
SPPS begins by anchoring the C-terminal amino acid to an insoluble polymeric resin.[7][8] The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.
-
Wang Resin: Used to generate peptides with a C-terminal carboxylic acid.[7]
-
Rink Amide Resin: Employed for the synthesis of peptide amides.[7][9]
Before synthesis, the resin must be swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to allow reagents to access the reactive sites within the polymer matrix.[7]
The Fmoc Group: A Base-Labile Gatekeeper
The Fmoc group protects the α-amino group during the coupling reaction, preventing self-polymerization.[7][10] Its removal is achieved through a base-catalyzed β-elimination mechanism.[11] A secondary amine, most commonly piperidine in DMF, abstracts the acidic proton on the fluorenyl ring system.[6][12] This induces the collapse of the carbamate, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[5][6][11][12]
}
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Peptide Bond Formation: The Coupling Reaction
The core of SPPS is the formation of an amide bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming Fmoc-amino acid.[3] This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[13][14]
Fmoc-Ala-OSu: A Pre-Activated Building Block
Fmoc-Ala-OSu is an N-hydroxysuccinimide ester of Fmoc-Alanine. The OSu moiety is an excellent leaving group, making the carboxyl carbon highly electrophilic.[15][16] When introduced to the deprotected peptide-resin, the N-terminal amine directly attacks the activated carbonyl, forming the peptide bond and releasing N-hydroxysuccinimide (NHS) as a soluble byproduct.[15][17]
While stable and effective, pre-activated OSu esters generally exhibit slower reaction kinetics compared to modern in situ activation methods.[17] Reagents such as HATU, HBTU, and DIC/HOBt generate highly reactive intermediates directly in the reaction vessel, leading to faster and often more efficient couplings.[13][14][18] This guide will provide protocols for both approaches to offer a comprehensive perspective.
Experimental Protocol: Manual Synthesis of a Tripeptide
This section details a step-by-step protocol for the manual synthesis of a model tripeptide, Ala-Gly-Phe, on a Rink Amide resin to yield a C-terminal amide.
Materials and Reagents
| Reagent | Grade | Purpose |
| Rink Amide Resin (100-200 mesh) | Peptide Synthesis Grade | Solid support for peptide amide synthesis |
| Fmoc-Phe-OH | Peptide Synthesis Grade | First amino acid |
| Fmoc-Gly-OH | Peptide Synthesis Grade | Second amino acid |
| Fmoc-Ala-OSu | Peptide Synthesis Grade | Third amino acid (pre-activated) |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for swelling, washing, and reactions |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing |
| Piperidine | ACS Grade | Base for Fmoc deprotection |
| HCTU (or HBTU, HATU) | Peptide Synthesis Grade | In situ coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Tertiary base for in situ activation |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Acid for cleavage and side-chain deprotection |
| Triisopropylsilane (TIPS) | Reagent Grade | Cation scavenger for cleavage |
| Phenol | ACS Grade | Cation scavenger for cleavage |
| Diethyl Ether (cold) | ACS Grade | For peptide precipitation |
| Ninhydrin Test Kit (Kaiser Test) | N/A | For monitoring coupling completion |
The SPPS Workflow
The synthesis proceeds in iterative cycles of deprotection and coupling.
}
Figure 2: The iterative workflow of Fmoc solid-phase peptide synthesis.
Protocol: 0.1 mmol Scale
-
Resin Preparation & First Amino Acid Loading:
-
Start with commercially available Fmoc-Phe-Rink Amide resin (approx. 150-200 mg, depending on supplier loading).
-
Place the resin in a fritted reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30-60 minutes to swell the resin.[7] Drain the DMF.
-
-
First Deprotection (to expose Phe amine):
-
Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.
-
Add another 3 mL of 20% piperidine/DMF. Agitate for 10-15 minutes.[7][11] This two-step process ensures complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-adduct.
-
-
Coupling of Second Amino Acid (Fmoc-Gly-OH via in situ activation):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq., ~100 mg) and HCTU (2.9 eq., ~120 mg) in 2 mL of DMF.
-
Add DIPEA (6 eq., ~105 µL). The solution may change color.
-
Immediately add this activation mixture to the deprotected resin.
-
Agitate for 30-60 minutes at room temperature.
-
Monitor: Perform a Kaiser test (Protocol 2.3) to confirm reaction completion (beads should be colorless/yellow).[19] If the test is positive (blue beads), extend the coupling time or perform a double coupling.[19][20]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Second Deprotection (to expose Gly amine):
-
Repeat Step 2 to remove the Fmoc group from the newly added Glycine residue.
-
-
Coupling of Third Amino Acid (Fmoc-Ala-OSu):
-
In a separate vial, dissolve Fmoc-Ala-OSu (3 eq., ~123 mg) in 3 mL of DMF. No additional coupling reagents or base are needed.
-
Add the Fmoc-Ala-OSu solution to the deprotected resin.
-
Agitate at room temperature. The reaction is typically slower than in situ methods and may require 1-4 hours.[17]
-
Monitor: Perform a Kaiser test periodically until the test is negative (colorless/yellow beads), indicating complete consumption of the free amines.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to prepare for drying.
-
-
Final Deprotection & Cleavage:
-
Perform a final Fmoc deprotection by repeating Step 2.
-
Wash the resin thoroughly with DMF (5x), then DCM (5x), and dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (see Table 2). For Ala-Gly-Phe, a standard "Reagent B" is sufficient.[21]
-
Add 3 mL of the cleavage cocktail to the dry resin in a fume hood. Agitate at room temperature for 2-3 hours.[19][22] The resin may turn yellow or orange due to scavenger reactions.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Add ~30 mL of cold diethyl ether to the filtrate to precipitate the crude peptide as a white solid.
-
Centrifuge, decant the ether, wash the pellet with more cold ether, and dry the final peptide product under vacuum.[17]
-
Protocol: Kaiser Test for Free Amine Detection
The Kaiser (ninhydrin) test is a crucial qualitative tool to verify the completion of a coupling reaction.[19]
-
Take a small sample of resin beads (10-20) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with ethanol and then add:
-
2-3 drops of Potassium Cyanide in Pyridine solution.
-
2-3 drops of Ninhydrin in Butanol solution.
-
2-3 drops of Phenol in Butanol solution.
-
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Interpretation:
-
Positive (Blue/Purple Beads): Free amines are present; the coupling is incomplete.
-
Negative (Yellow/Colorless Beads): No free amines detected; the coupling is complete.
-
Troubleshooting and Advanced Considerations
| Problem | Common Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of amino acids; peptide aggregation on the resin.[19][23] | Perform a "double coupling" with fresh reagents.[20] Switch to a more potent coupling reagent (e.g., HATU, COMU).[19] Use aggregation-disrupting solvents like NMP or add chaotropic salts.[19][23] |
| Incomplete Deprotection | Aggregation preventing access of piperidine; hindered Fmoc group. | Increase deprotection time. Use a stronger base solution, such as 2% DBU / 2% Piperidine in DMF (use with caution to avoid side reactions).[5] |
| Racemization | Over-activation, especially with certain amino acids (e.g., Cys, His).[24] Strong bases can exacerbate this. | Use carbodiimide-based activation with an additive like Oxyma or HOBt, which suppresses racemization.[18][25][26] Avoid prolonged pre-activation times. |
| Low Final Yield | Cumulative losses from incomplete reactions; premature cleavage; issues during work-up.[19] | Perform a small-scale test cleavage to differentiate synthesis vs. cleavage problems.[19] Ensure the correct cleavage cocktail is used for the peptide sequence. |
| Aspartimide Formation | Base-catalyzed rearrangement of Asp-X sequences during piperidine treatment.[11][20] | Use shorter deprotection times.[11] Add 0.1 M HOBt to the deprotection solution. Use side-chain protecting groups designed to minimize this side reaction. |
Cleavage Cocktail Selection
The composition of the TFA cleavage cocktail is critical for preventing side reactions with sensitive amino acid residues. Cationic species generated during the cleavage of protecting groups can re-attach to or modify residues like Trp, Met, Cys, and Tyr. Scavengers are added to trap these reactive species.[21][22]
| Reagent Name | Composition | Application Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | A general-purpose, low-odor cocktail. Effective for peptides containing Trt-protected Cys, His, Asn, Gln. Does not prevent Met oxidation.[21] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A classic, robust cocktail for peptides containing Arg(Pmc/Pbf), Trp, Met, and Cys. EDT (1,2-ethanedithiol) has a strong odor.[27] |
| TFA / TIPS / H₂O | 95% TFA, 2.5% TIPS, 2.5% H₂O | A simple cocktail suitable for peptides without sensitive residues like Trp, Met, or Cys. |
Conclusion
The Fmoc/tBu strategy for solid-phase peptide synthesis provides a robust and versatile platform for creating complex peptides. While pre-activated Fmoc-amino acid-OSu esters like Fmoc-Ala-OSu offer a straightforward and stable option for coupling, a modern understanding of SPPS necessitates familiarity with more rapid in situ activation techniques. By understanding the chemical principles behind each step—from resin swelling and deprotection to coupling and cleavage—and by employing crucial monitoring tools like the Kaiser test, researchers can confidently and efficiently synthesize high-quality peptides for a wide range of scientific applications.
References
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). GenScript. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Peptide Port. Retrieved from [Link]
-
The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Gaskell, H., et al. (2022). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Science. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
-
Solid-phase peptide synthesis: recent advances through adoption of continuous flow. (2023). Vapourtec. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Giraud, M., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Organic Process Research & Development. Retrieved from [Link]
-
Ankinapalli, P., et al. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Retrieved from [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Peptide Synthesis. Retrieved from [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]
-
Vizzavona, J., & Vlieghe, P. (2018). Introduction to Peptide Synthesis. In Peptide and Protein-Based Therapeutics. Elsevier. Retrieved from [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. jpt.com [jpt.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. jpt.com [jpt.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. biotage.com [biotage.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
- 23. biotage.com [biotage.com]
- 24. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 25. people.uniurb.it [people.uniurb.it]
- 26. peptide.com [peptide.com]
- 27. renyi.hu [renyi.hu]
Procedure for bioconjugation using Fmoc-L-alanine NHS ester
Abstract
This technical guide outlines the optimized protocol for utilizing Fmoc-L-alanine N-hydroxysuccinimide ester (Fmoc-Ala-OSu) as a heterobifunctional linker in bioconjugation. Unlike simple labeling reagents, this molecule serves a dual purpose: it introduces a chiral L-alanine spacer and provides a protected amine handle (Fmoc) for sequential synthesis. This note addresses the critical challenges of hydrophobicity, hydrolysis competition, and the delicate deprotection steps required to preserve biomolecular integrity.
Introduction & Mechanistic Insight
Fmoc-L-alanine NHS ester is a high-purity, amine-reactive building block used to extend peptide chains, create cleavable linkers for Antibody-Drug Conjugates (ADCs), or functionalize surfaces (nanoparticles, resins).
-
The "Why" of Fmoc-Ala-OSu:
-
Chirality: Retains the natural L-configuration, essential for receptor recognition or enzymatic cleavage (e.g., by lysosomal proteases in ADCs).
-
Orthogonality: The Fmoc group is base-labile, allowing the amine to be unmasked after conjugation without using acids that might damage sensitive payloads (unlike Boc chemistry).
-
Spacer Effect: The alanine residue reduces steric hindrance for subsequent reactions.
-
Chemical Mechanism
The process involves two distinct phases:[1]
-
Aminolysis (Conjugation): The primary amine of the target (Protein/Surface) attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide.
-
Deprotection (Unmasking): A base (typically piperidine) removes the Fmoc group via
-elimination, generating dibenzofulvene and the free amine.
Figure 1: Reaction pathway from activation to final deprotected conjugate.
Material Properties & Handling
Critical Warning: NHS esters are moisture-sensitive. Hydrolysis is the primary cause of experimental failure.
| Property | Specification | Notes |
| Molecule Name | Fmoc-L-alanine NHS ester | Synonyms: Fmoc-Ala-OSu |
| CAS Number | 73724-40-0 | Verify batch identity |
| Molecular Weight | 408.41 g/mol | Formula: |
| Solubility | DMSO, DMF, CH3CN | Insoluble in water; dissolve in organic first |
| Storage | -20°C, Desiccated | Warm to RT before opening to prevent condensation |
| Purity | >98% (HPLC) | Free NHS content should be <1% |
Protocol 1: Bioconjugation to Primary Amines
Target: Proteins, Peptides, or Amine-Functionalized Nanoparticles.
Reagents Required
-
Buffer A (Conjugation): 100 mM Sodium Phosphate or Bicarbonate, pH 8.3. (Strictly NO Tris or Glycine).
-
Buffer B (Quenching): 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous DMSO or DMF (High purity, amine-free).
-
Desalting Column: Sephadex G-25 or Zeba Spin Columns (MWCO appropriate for target).
Step-by-Step Methodology
-
Target Preparation:
-
Dissolve the target molecule (protein/peptide) in Buffer A at 1–10 mg/mL.
-
Expert Tip: Ensure the buffer is free of ammonium ions or primary amines. If the protein is in PBS, adjust pH to 8.3 with mild base, as pH 7.4 significantly slows the reaction.
-
-
Linker Activation (Stock Solution):
-
Weigh Fmoc-Ala-OSu in a dry environment.
-
Dissolve in anhydrous DMSO to a concentration of 10–50 mM .
-
Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW (408.4)] / 1000.
-
Note: Prepare immediately before use.[2] Do not store this solution.
-
-
Conjugation Reaction:
-
Add the Fmoc-Ala-OSu stock to the target solution.
-
Stoichiometry:
-
For Proteins: Use 10–20 molar excess of linker.[2]
-
For Small Molecules/Peptides: Use 1.1–1.5 molar excess .
-
-
Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.
-
Incubate for 1 hour at Room Temperature or 4 hours on ice with gentle agitation.
-
-
Quenching:
-
Add Buffer B (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Reasoning: Tris contains a primary amine that rapidly reacts with any remaining NHS ester, preventing non-specific modification during purification.
-
-
Purification (Intermediate):
-
Remove excess hydrolyzed linker and organic solvent via desalting column or dialysis against PBS.
-
Validation: Verify conjugation via UV-Vis (Fmoc absorbs at ~301 nm and ~265 nm) or LC-MS.
-
Protocol 2: Fmoc Deprotection (Unmasking)
The strategy differs significantly between solid-phase (robust) and solution-phase protein conjugates (sensitive).
Scenario A: Solid-Phase / Small Molecule (Robust)
Best for peptides on resin or stable nanoparticles.
-
Wash: Rinse the solid support with DMF to remove water.
-
Deprotection Cocktail: 20% (v/v) Piperidine in DMF.
-
Reaction: Incubate for 5 minutes, drain, and repeat for 15 minutes.
-
Wash: Rinse extensively with DMF (5x) and DCM (3x) to remove the piperidine-fulvene adduct.
Scenario B: Protein Conjugates (Sensitive)
Best for Antibodies/Enzymes where harsh organic solvents cause precipitation.
Challenge: Dibenzofulvene (the byproduct) is insoluble in water and can re-attach to the protein. Piperidine is too basic (pKa 11.1) for some proteins.[2][3]
Optimized Mild Protocol:
-
Solvent Exchange: If possible, exchange buffer to 50% Ethanol/PBS or 50% Acetonitrile/PBS (if protein tolerates). If not, add surfactant (e.g., 0.1% Tween-20) to solubilize the byproduct.
-
Mild Base: Use 5% Morpholine or 2% Piperidine in the reaction buffer.
-
Scavenger: Add Octanethiol (1%) or Sodium Azide (if compatible) to trap the dibenzofulvene.
-
Incubation: 30–60 minutes at Room Temperature.
-
Purification: Immediate desalting or size-exclusion chromatography (SEC) to remove the small molecule byproducts.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; Ensure buffer pH is >8.0. |
| Precipitation | High Fmoc loading (hydrophobic) | Reduce molar excess; Add <10% PEG or glycerol to buffer. |
| Incomplete Deprotection | Re-attachment of Fulvene | Add a scavenger (octanethiol or dithiothreitol) during deprotection. |
| Protein Denaturation | Organic solvent too high | Keep DMSO <5%; Use water-soluble sulfonated NHS variant if available. |
Troubleshooting Logic Tree
Figure 2: Diagnostic flow for low conjugation yields.
References
-
Chem-Impex International. Fmoc-L-alanine N-hydroxysuccinimide ester Product Data. Retrieved from
-
BenchChem. An In-Depth Technical Guide to the Mechanism of Action of Fmoc-L-Dap(N3)-OH in Bioconjugation. (General Fmoc mechanisms).[4][5] Retrieved from
-
Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from
-
Chen, C.C., et al. (2014).[3] A mild removal of Fmoc group using sodium azide.[3][6] Amino Acids, 46(2), 367-374.[3] (Mild deprotection strategy).[3][4] Retrieved from
-
BroadPharm. Protocol for PEG NHS Ester Conjugation. Retrieved from
Sources
Application Note: Solution-Phase Peptide Synthesis Using Fmoc-L-Alanine Succinimidyl Ester (Fmoc-Ala-OSu)
Executive Overview & Mechanistic Rationale
Solution-phase peptide synthesis (SPS) remains a critical methodology for the large-scale production of short peptides, targeted fragment condensation, and the synthesis of specialized peptidomimetics. While Solid-Phase Peptide Synthesis (SPPS) relies heavily on in situ activation reagents (e.g., HATU, DIC/HOBt), solution-phase approaches often suffer from the difficult chromatographic removal of the resulting coupling byproducts, such as diisopropylurea or tetramethylurea (1[1]).
To circumvent this bottleneck, pre-activated N-hydroxysuccinimide (NHS) esters like Fmoc-L-Alanine succinimidyl ester (Fmoc-Ala-OSu) are strategically employed. The mechanistic advantage of this reagent is twofold:
-
Controlled Activation & Stereochemical Integrity: The carboxyl group of Fmoc-Ala is pre-activated as an OSu ester under strictly controlled manufacturing conditions. This circumvents the need for harsh in situ activation, virtually eliminating the risk of oxazolone-mediated racemization at the α-carbon during the coupling step (1[1]).
-
Traceless Byproduct Removal: The nucleophilic acyl substitution by the incoming amine releases N-hydroxysuccinimide (NHS). NHS is highly polar and water-soluble, allowing it to be quantitatively extracted into the aqueous phase during a simple liquid-liquid workup, leaving the highly pure target oligopeptide in the organic phase (2[2]).
Physicochemical Properties
Understanding the physical parameters of Fmoc-Ala-OSu is essential for calculating exact stoichiometry and ensuring proper storage to prevent premature ester hydrolysis.
| Property | Value / Description |
| Chemical Name | Fmoc-L-alanine N-hydroxysuccinimide ester |
| CAS Number | 73724-40-0 |
| Molecular Formula | C₂₂H₂₀N₂O₆ |
| Molecular Weight | 408.4 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 158 - 164 ºC |
| Optical Rotation | [α]D²⁰ = -33 ± 2º (C=1 in THF) |
| Storage Temperature | 0 - 8 °C (Desiccated) |
Data sourced from authoritative chemical property databases (3[3]).
Experimental Workflow & Self-Validating Protocol
The following protocol details the solution-phase coupling of Fmoc-Ala-OSu to a generic C-terminal protected amino acid or peptide fragment (H-Xaa-OR).
Figure 1: Mechanistic workflow and phase separation of Fmoc-Ala-OSu coupling.
Reagents and Materials
-
Acylating Agent: Fmoc-Ala-OSu (1.1 equivalents)
-
Nucleophile: H-Xaa-OR·HCl (Free amine or hydrochloride salt, 1.0 equivalent)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 2.5 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Workup Reagents: Ethyl acetate (EtOAc), 5% KHSO4 (aq), Saturated NaHCO3 (aq), Brine, Anhydrous Na₂SO₄.
Step-by-Step Methodology & Causality
-
Step 1: Amine Preparation & Neutralization
-
Action: Dissolve 1.0 eq of H-Xaa-OR·HCl in anhydrous DMF to achieve an approximate 0.1 M concentration. Add 2.0 eq of DIPEA dropwise while stirring at 0 °C.
-
Causality: Peptide fragments are typically stored as hydrochloride salts to prevent oxidative degradation. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the ammonium salt, liberating the free amine for nucleophilic attack without inadvertently reacting with the activated ester itself.
-
-
Step 2: Coupling Reaction
-
Action: Add 1.1 eq of Fmoc-Ala-OSu portion-wise to the solution. Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 to 4 hours.
-
Causality: A slight stoichiometric excess of the OSu ester ensures the complete consumption of the highly valuable peptide fragment. The reaction is initiated at 0 °C to control the exothermic nature of the neutralization and minimize potential side reactions, then warmed to RT to drive the coupling kinetics forward.
-
In-Process Controls (Self-Validation System)
-
Action: Spot the reaction mixture on a Silica Gel TLC plate alongside the starting amine reference. Elute with an appropriate solvent system (e.g., DCM:MeOH 9:1) and stain with Ninhydrin (0.2% in ethanol) followed by gentle heating.
-
System Validation: Ninhydrin reacts specifically with primary amines to form a deep purple/blue color (Ruhemann's purple). The complete disappearance of the baseline/lower Rf amine spot validates that the coupling has reached 100% conversion. If the spot persists, the system dictates the immediate addition of 0.1 eq Fmoc-Ala-OSu and 0.2 eq DIPEA.
Aqueous Workup & Phase Separation
-
Action: Dilute the reaction mixture with 10 volumes of EtOAc and transfer to a separatory funnel.
-
Wash 1 (Acidic): Wash with 3 portions of 5% KHSO4 (aq).
-
Causality: Protonates and extracts excess DIPEA and any trace unreacted starting amine into the aqueous layer.
-
-
Wash 2 (Basic): Wash with 3 portions of saturated NaHCO3 (aq).
-
Wash 3 (Neutral): Wash with 1 portion of Brine.
-
Causality: Removes residual water from the organic phase and breaks any stubborn emulsions.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Fmoc-Ala-Xaa-OR peptide.
Troubleshooting & Optimization
| Observation / Issue | Mechanistic Cause | Corrective Action / Optimization |
| Incomplete Coupling | Amine is not fully deprotonated, or OSu ester has partially hydrolyzed due to moisture. | Verify reaction pH is ~8 (wet pH paper). Ensure anhydrous solvents are used. Add 0.2 eq extra Fmoc-Ala-OSu. |
| Low Yield after Workup | Product is highly polar and is partitioning into the aqueous phase during washes. | Substitute EtOAc with a more polar organic solvent mixture (e.g., DCM/Isopropanol 4:1) or reduce the volume of aqueous washes. |
| Presence of Fmoc-Ala-OH in Product | Incomplete removal during the NaHCO3 wash. | Ensure the NaHCO3 solution is fully saturated. Increase the number of basic washes. |
| Premature Fmoc Cleavage | Over-exposure to excess base (DIPEA) over extended reaction times. | Strictly limit DIPEA to 2.0-2.2 eq. Alternatively, utilize a weaker base like N-Methylmorpholine (NMM). |
References
- Fmoc-L-alanine N-hydroxysuccinimide ester - Chem-Impex. Chem-Impex International.
- Buy Fmoc-Leu-OSu | 76542-83-1 - Smolecule. Smolecule.
- In Search of NPY Y4R Antagonists: Incorporation of Carbamoylated Arginine, Aza-Amino Acids, or d-Amino Acids into Oligopeptides Derived from the C-Termini of the Endogenous Agonists. ACS Omega.
Sources
Troubleshooting & Optimization
Troubleshooting low coupling yields with Fmoc-L-alanine succinimidyl ester
Title: Technical Support Center: Troubleshooting Fmoc-L-Alanine Succinimidyl Ester (Fmoc-Ala-OSu) Coupling Yields
Introduction Welcome to the Advanced Bioconjugation Support Center. As an Application Scientist, I frequently encounter challenges regarding low coupling yields when utilizing Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu). This pre-activated reagent is highly efficient for introducing Fmoc-protected alanine to primary amines. However, the delicate balance between aminolysis (the desired coupling) and hydrolysis (the primary side reaction), coupled with the base-sensitivity of the Fmoc group, requires precise experimental control. This guide provides a mechanistic approach to diagnosing and resolving low coupling yields.
Diagnostic Workflow
Diagnostic flowchart for troubleshooting Fmoc-Ala-OSu coupling inefficiencies.
Troubleshooting Guide & FAQs
Q1: My coupling yield drops significantly over the course of a 4-hour reaction. What is the mechanistic cause? A1: The most common culprit is the competitive hydrolysis of the N-hydroxysuccinimide (NHS) ester. Water acts as a nucleophile, cleaving the ester bond and rendering the Fmoc-Ala-OSu inactive before it can react with your target amine[1]. The rate of this hydrolysis is highly pH-dependent; the hydroxyl ion (OH⁻) is a potent nucleophile, meaning hydrolysis accelerates exponentially as pH increases[1]. If your reaction is running too long or at a pH > 8.5, the ester is likely hydrolyzing before aminolysis can complete[2].
Q2: I dissolved my Fmoc-Ala-OSu in DMF, but my yields are near zero. Could the solvent be the issue? A2: Absolutely. NHS esters must be dissolved in anhydrous, high-purity organic solvents (DMF or DMSO) prior to addition to an aqueous buffer[3]. Standard laboratory DMF degrades over time to form dimethylamine[2]. This secondary amine will rapidly react with the NHS ester, consuming your Fmoc-Ala-OSu stock[3]. Causality check: If your DMF has a faint "fishy" odor, dimethylamine is present. Always use freshly opened, anhydrous, amine-free DMF or DMSO.
Q3: I am using Tris buffer at pH 8.0 to maintain optimal conditions, but I see no Fmoc-Ala incorporation. Why? A3: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. In NHS ester chemistry, primary amine-containing buffers like Tris or Glycine act as competitive nucleophiles[4]. They will react directly with Fmoc-Ala-OSu, completely inhibiting the labeling of your target molecule[5]. You must perform a buffer exchange into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or sodium bicarbonate, prior to conjugation[2].
Q4: My mass spectrometry data shows the addition of an Alanine residue (+71 Da) to my peptide, but the Fmoc group (+222 Da) is missing. What happened? A4: You are observing premature Fmoc deprotection. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is inherently base-labile, designed to be removed via a β-elimination mechanism[6]. While it is generally stable in weak bases like sodium bicarbonate[], prolonged exposure to higher pH environments (pH > 8.5) or the presence of secondary/tertiary amines in your reaction mixture can trigger unintended Fmoc cleavage. To prevent this, strictly maintain the pH between 7.5 and 8.0 and limit the reaction time to 1-2 hours.
Quantitative Data: Reaction Parameters
To optimize your coupling, you must balance the deprotonation of your target amine (which requires a higher pH to become a strong nucleophile) against the stability of both the NHS ester and the Fmoc group (which require a lower pH to prevent hydrolysis and cleavage).
Table 1: Kinetics of NHS Ester Hydrolysis vs. pH
| Buffer pH | Temperature | Estimated NHS Ester Half-Life (t₁/₂) | Primary Risk Factor |
|---|---|---|---|
| pH 7.0 | 0°C | 4 to 5 hours | Incomplete target amine deprotonation |
| pH 7.5 - 8.0 | 20°C | ~1 hour | Optimal balance for coupling |
| pH 8.6 | 4°C | 10 minutes | Rapid hydrolysis; poor yield |
| pH > 9.0 | 20°C | < 2 minutes | Complete hydrolysis; Fmoc loss |
Data synthesized from established NHS ester hydrolysis kinetics,,[8].
Table 2: Buffer Compatibility for Fmoc-Ala-OSu Coupling
| Buffer System | Compatibility | Mechanistic Reason |
|---|---|---|
| Phosphate (PBS) | Excellent | Amine-free; maintains stable pH 7.2-7.5. |
| Sodium Bicarbonate | Good | Amine-free; pH 8.3 is optimal for aminolysis, but monitor for Fmoc stability[],[2]. |
| Tris or Glycine | Incompatible | Contains primary amines; causes rapid competitive aminolysis[4],[5]. |
| HEPES | Moderate | Contains a secondary/tertiary amine; can cause slow interference at high concentrations. |
Self-Validating Experimental Protocol: Fmoc-Ala-OSu Bioconjugation
This protocol incorporates built-in validation steps to ensure reagent integrity before committing your valuable target peptide or protein.
Phase 1: Reagent Integrity Check (A260 Assay) Purpose: Validate that the Fmoc-Ala-OSu has not degraded into free N-hydroxysuccinimide (NHS) due to poor storage or moisture exposure.
-
Prepare a blank quartz cuvette with 1 mL of anhydrous DMSO.
-
Dissolve 1 mg of Fmoc-Ala-OSu in 1 mL of anhydrous DMSO.
-
Measure the absorbance at 260 nm. Free NHS absorbs strongly at 260-280 nm[4]. A highly elevated baseline absorbance prior to adding any aqueous buffer indicates the reagent has already hydrolyzed in the bottle. If A260 is unusually high compared to a fresh standard, discard the reagent.
Phase 2: Target Preparation
-
Dissolve your target amine (peptide/protein) in 0.1 M Sodium Phosphate buffer, pH 7.5. Ensure the concentration is at least 2.0 mg/mL to favor bimolecular aminolysis over unimolecular water hydrolysis[9].
-
Causality Check: Verify the absolute absence of Tris, Glycine, or sodium azide in the buffer, as these will quench the reaction[4],[5].
Phase 3: Coupling Reaction
-
Prepare a fresh 10 mg/mL stock of Fmoc-Ala-OSu in anhydrous, amine-free DMF or DMSO immediately before use[3]. Do not store this solution; it must be used instantly.
-
Add the Fmoc-Ala-OSu stock to the target solution dropwise while vortexing. The organic solvent should not exceed 10% of the final reaction volume to prevent protein denaturation or reagent precipitation[2].
-
Use a 5- to 10-fold molar excess of Fmoc-Ala-OSu relative to the target primary amines.
-
Incubate the reaction at room temperature (20-25°C) for 1 to 2 hours.
Phase 4: Quenching and Purification
-
Self-Validating Quench: Add 100 mM Tris buffer (pH 7.5) or Glycine to the reaction mixture and incubate for 15 minutes. The primary amines in Tris/Glycine will intentionally react with any remaining unreacted Fmoc-Ala-OSu, quenching the reaction and preventing off-target crosslinking during purification[4].
-
Purify the Fmoc-Ala-conjugate using gel filtration chromatography (e.g., Sephadex G-25) or reverse-phase HPLC to remove the NHS leaving group, quenched byproducts, and residual organic solvent.
References[4] Title: Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US
Source: thermofisher.com URL: 5] Title: Troubleshooting Guides - Creative Biolabs Source: creative-biolabs.com URL: 1] Title: half-life of NHS ester hydrolysis at different pH - Benchchem Source: benchchem.com URL: 10] Title: MAL-DPEG®₁₂-NHS ESTER DESCRIPTION - Vector Labs Source: vectorlabs.com URL: 8] Title: What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe help center Source: lumiprobe.com URL: 3] Title: Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions - Benchchem Source: benchchem.com URL: ] Title: Fmoc Amino Acids - BOC Sciences Source: bocsci.com URL: 9] Title: Bioconjugation - Vector Labs Source: vectorlabs.com URL: 6] Title: The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem Source: benchchem.com URL: 2] Title: NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe Source: lumiprobe.com URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
Preventing racemization during Fmoc-Ala-OSu coupling reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of preventing racemization during Fmoc-Ala-OSu coupling reactions in peptide synthesis. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide: Minimizing D-Alanine Impurities
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Problem 1: My final peptide shows a significant D-Alanine diastereomeric impurity upon chiral analysis.
This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.
-
Step 1: Verify the Purity of Your Fmoc-Ala-OSu Starting Material
-
Underlying Cause: The racemization may have occurred before the coupling reaction. While Fmoc-protected amino acids are generally stable, the synthesis of Fmoc-Ala-OSu itself can sometimes lead to low levels of the D-enantiomer. Additionally, a known side reaction during the synthesis of Fmoc-amino acids using Fmoc-OSu is the formation of Fmoc-β-Ala-OH through a Lossen rearrangement, which can be an impurity.[1][2][3]
-
Recommended Action:
-
Analyze your stock of Fmoc-Ala-OSu using a validated chiral HPLC or GC method to quantify the level of D-enantiomer contamination.
-
If significant D-alanine is detected, source a new, high-purity batch of Fmoc-Ala-OSu. Look for suppliers that provide a certificate of analysis with enantiomeric purity data.
-
-
-
Step 2: Evaluate Your Choice and Stoichiometry of Base
-
Underlying Cause: The primary mechanism of racemization during the coupling of an activated amino acid is the base-catalyzed abstraction of the α-proton, leading to a planar enolate intermediate.[2][4] Strong, non-sterically hindered bases can increase the rate of this side reaction.
-
Recommended Action:
-
Switch to a Weaker, Sterically Hindered Base: If you are using a strong base like DBU or a less hindered base like N-methylmorpholine (NMM), consider switching to a more sterically hindered base with a lower pKa, such as N,N-diisopropylethylamine (DIPEA) or sym-collidine.[4][5]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. An excess of base significantly increases the risk of racemization.[5]
-
-
-
Step 3: Control the Reaction Temperature
-
Underlying Cause: Higher temperatures can accelerate the rate of racemization.[5] While elevated temperatures are sometimes used to drive difficult couplings, this comes at the cost of increased risk to chiral integrity.
-
Recommended Action:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C).
-
Avoid Prolonged Reaction Times at Elevated Temperatures: If heating is necessary, use the shortest possible time required for complete coupling.
-
-
-
Step 4: Assess the Solvent System
-
Underlying Cause: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF and NMP are standard in solid-phase peptide synthesis (SPPS), but their properties can impact the stability of the activated amino acid and the transition state of the racemization process.
-
Recommended Action:
-
Ensure Anhydrous Conditions: Water in the solvent can hydrolyze the active ester, leading to incomplete coupling and potential side reactions. Use high-quality, anhydrous solvents.[6]
-
Consider Solvent Mixtures: In some cases, using a less polar co-solvent like dichloromethane (DCM) with DMF can help modulate the reaction environment and potentially reduce racemization.
-
-
Problem 2: I am experiencing slow or incomplete coupling with Fmoc-Ala-OSu.
While racemization is a primary concern, incomplete coupling can lead to deletion sequences, which also compromise the final product.
-
Step 1: Confirm Reagent and Resin Integrity
-
Underlying Cause: Fmoc-Ala-OSu, like all active esters, can be susceptible to hydrolysis. The resin-bound free amine may be poorly solvated or sterically hindered.
-
Recommended Action:
-
Use Fresh Fmoc-Ala-OSu: Ensure your active ester has not degraded due to prolonged storage or exposure to moisture.
-
Properly Swell the Resin: Ensure the resin is adequately swollen in the reaction solvent to maximize the accessibility of the N-terminal amine.[7]
-
Perform a Qualitative Test: Use a qualitative test like the Kaiser test to confirm the presence of free amines on the resin before coupling.[6]
-
-
-
Step 2: Optimize Reaction Time and Consider Double Coupling
-
Underlying Cause: The coupling of Fmoc-Ala-OSu may be slower than with more reactive in-situ coupling reagents, especially if steric hindrance is a factor in the peptide sequence.
-
Recommended Action:
-
Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours) and monitor for completion.
-
Perform a Double Couple: If the coupling is incomplete after the initial reaction time, a second coupling with a fresh solution of Fmoc-Ala-OSu can be performed to drive the reaction to completion.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In the context of peptide synthesis, this means the L-amino acids used to build the peptide can be converted into a mixture of L- and D-amino acids. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L-amino acids. The incorporation of even a single D-amino acid creates a diastereomer with an altered structure, which can lead to a significant loss of biological activity or altered pharmacological properties.
Q2: What is the primary mechanism of racemization for an activated Fmoc-amino acid like Fmoc-Ala-OSu?
A: The primary mechanism involves the abstraction of the proton from the α-carbon of the amino acid by a base. This is facilitated by the electron-withdrawing nature of the activated carboxyl group (the OSu ester). The removal of the α-proton results in the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original L-enantiomer and the inverted D-enantiomer. A secondary, less common mechanism for urethane-protected amino acids is through the formation of an oxazolone intermediate.[2][4]
dot
Caption: Mechanism of base-catalyzed racemization.
Q3: Are pre-activated esters like Fmoc-Ala-OSu more or less prone to racemization than in-situ activation methods?
A: The propensity for racemization is highly dependent on the reaction conditions, particularly the presence and strength of the base. Pre-activated esters like Fmoc-Ala-OSu can be advantageous because the coupling can sometimes be performed in the absence of a strong tertiary amine base, which is a primary driver of racemization. However, if a base is used to accelerate the coupling, the risk of racemization is still present. In-situ coupling reagents like carbodiimides (e.g., DIC) when used with additives like HOBt or Oxyma are very effective at suppressing racemization because they form an active ester intermediate that is less prone to base-catalyzed enolization.[4][6][8]
Q4: How can I quantitatively measure the extent of racemization in my final peptide?
A: There are several analytical techniques to quantify diastereomeric impurities:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the peptide is analyzed on a chiral stationary phase that can separate the desired all-L peptide from its D-Ala diastereomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral reagent, and then separating and quantifying the L- and D-amino acids by GC-MS.[9]
-
Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer can be used to separate the diastereomeric peptides.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-Ala-OSu
This protocol is designed to minimize the risk of racemization by carefully controlling the reaction conditions.
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Ala-OSu (1.5 to 2.0 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.
-
Add the Fmoc-Ala-OSu solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Note: This protocol avoids the use of a tertiary amine base to minimize racemization. If the coupling is slow, a minimal amount (0.5 to 1.0 equivalent) of a weak, sterically hindered base like sym-collidine can be added.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) to remove any unreacted reagents.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Optimization of Molar Equivalents for Fmoc-L-alanine NHS Ester
Welcome to the dedicated technical support guide for the use and optimization of Fmoc-L-alanine N-hydroxysuccinimide (NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving successful and reproducible conjugations. As Senior Application Scientists, we understand that true experimental control comes from understanding the causality behind each step. This guide is structured to provide not just protocols, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of Fmoc-L-alanine NHS ester.
Q1: What is the fundamental chemistry of the Fmoc-L-alanine NHS ester reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of Fmoc-L-alanine is an activated form of the amino acid's carboxylic acid. It reacts with a primary amine (-NH₂) on a target molecule, such as the N-terminus of a peptide or the side chain of a lysine residue.[][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. For the reaction to be efficient, the primary amine on the target molecule must be in its deprotonated, and therefore nucleophilic, state.[3][4]
Q2: What is the primary cause of low yield in these reactions?
The most significant competing reaction is the hydrolysis of the Fmoc-L-alanine NHS ester in the aqueous buffer.[][2][3][4] The ester group is highly susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid (Fmoc-L-alanine-OH). This rate of hydrolysis is highly dependent on pH, increasing dramatically as the pH rises.[3][4][5] Other common causes for low yield include suboptimal buffer choice, incorrect pH, degraded reagents, or insufficient molar excess of the NHS ester.[3][6]
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
A careful balance of reaction parameters is crucial for success.
-
pH: The optimal pH range is typically between 7.2 and 8.5.[][3][5] This range offers a good compromise between ensuring a sufficient concentration of deprotonated, nucleophilic amines and maintaining a manageable rate of ester hydrolysis.[][2][4] At a pH of 8.6, the half-life of an NHS ester can drop to as little as 10 minutes.[3][5]
-
Buffer: Always use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate.[3][4][7] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with your target molecule for the NHS ester, severely reducing or eliminating your desired product yield.[5][6]
-
Temperature: Reactions are typically performed at room temperature for 30 minutes to 4 hours, or at 4°C overnight.[5][7] Lower temperatures can help to slow the rate of hydrolysis, which can be beneficial for sensitive substrates or when longer reaction times are needed.[5]
Q4: How should I prepare and handle the Fmoc-L-alanine NHS ester?
Fmoc-L-alanine NHS ester is sensitive to moisture. It should be stored desiccated at the recommended temperature (typically 2-8°C).[8] Before use, the vial should be warmed to room temperature before opening to prevent condensation.[3] For reactions, it is best to dissolve the ester in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before adding it to the aqueous reaction buffer.[6][7][9] Never store NHS esters in solution, especially in aqueous environments.[6]
Troubleshooting Guide: Molar Equivalents & Reaction Efficiency
This section provides a deeper dive into specific problems you may encounter, with a focus on optimizing the molar ratio of reactants.
Issue 1: Low or No Product Formation
Q: I'm seeing very low yield of my desired conjugate despite following a standard protocol. What is the most likely cause related to molar equivalents?
A: The most probable cause is an insufficient molar excess of the Fmoc-L-alanine NHS ester. The acylation reaction (aminolysis) is in direct competition with hydrolysis.[4] To favor the desired reaction, a molar excess of the NHS ester is required to drive the reaction to completion before the ester is consumed by water.[9]
-
Causality: The reaction between the NHS ester and your amine-containing molecule is a bimolecular reaction, meaning its rate is dependent on the concentration of both reactants. In contrast, the competing hydrolysis reaction rate is primarily dependent on the NHS ester concentration and pH.[3] At low concentrations of your target molecule, hydrolysis can dominate. Increasing the molar excess of the NHS ester increases the probability of a productive collision with your target amine over a water molecule.
-
Recommended Action: If you are using a 1.5 to 5-fold molar excess, consider increasing this to a 5 to 20-fold excess.[2] The optimal ratio is empirical and depends on the reactivity and concentration of your substrate. A test reaction with varying molar equivalents is highly recommended (see Experimental Protocols).
Issue 2: Reaction Stalls or is Incomplete
Q: My reaction starts but appears to stop before all of my starting material is consumed. I've already tried increasing the molar excess. What else could be the problem?
A: If increasing the molar excess of the NHS ester doesn't solve the problem, consider the following factors that can lead to an incomplete reaction:
-
pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide and generates a carboxylic acid from the Fmoc-L-alanine. This can cause the pH of a weakly buffered solution to drop, protonating the primary amines on your substrate and rendering them unreactive.[7]
-
Solution: Ensure your reaction buffer has sufficient buffering capacity (e.g., 0.1 M).[7] Monitor the pH during the reaction, especially for large-scale conjugations, and adjust as necessary.
-
-
Reagent Degradation: The Fmoc-L-alanine NHS ester may be partially or fully hydrolyzed before the reaction begins.
-
Solution: Use a fresh vial of the reagent. Ensure it is properly warmed to room temperature before opening.[3] Use high-purity, anhydrous DMSO or DMF for dissolution; degraded DMF can contain dimethylamine, which will consume the NHS ester.[6] A "fishy" smell from DMF is an indicator of degradation.[6]
-
-
Steric Hindrance: The primary amine on your target molecule may be sterically hindered, slowing the reaction rate significantly.[3]
-
Solution: In this case, a higher molar excess and longer reaction times are often necessary to achieve complete conversion.[3]
-
Issue 3: Presence of Side Products
Q: I'm observing unexpected side products in my final analysis (e.g., by HPLC or Mass Spectrometry). Could this be related to the molar equivalents used?
A: Yes, an excessive molar excess of Fmoc-L-alanine NHS ester can sometimes lead to side reactions, particularly if your target molecule has other nucleophilic groups.
-
Mechanism: While NHS esters are highly selective for primary amines, they can react with other nucleophiles like the hydroxyl groups of serine, threonine, or tyrosine residues, or the sulfhydryl group of cysteine.[9][10] These resulting ester or thioester bonds are generally less stable than the amide bond formed with a primary amine.[9]
-
Identification and Solution: If you suspect acylation of hydroxyl groups, these side products can often be reversed. A reported method involves incubating the sample in a boiling water bath, which can hydrolyze the less stable ester-linked acyl groups while leaving the robust amide bonds intact.[10] To avoid this, it is best to determine the lowest effective molar excess that drives the primary amine reaction to completion without significant side-product formation. This reinforces the importance of running a small-scale optimization experiment.
Data Presentation & Quantitative Summary
Table 1: Key Reaction Parameters for Fmoc-L-alanine NHS Ester Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Molar Excess of NHS Ester | 5 to 20-fold | Must be empirically determined. Higher excess is needed for dilute substrates or sterically hindered amines to outcompete hydrolysis.[2][3] |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity with the rate of ester hydrolysis. The optimal pH is often cited as 8.3-8.5.[][2][3][5][7] |
| Buffer System | Phosphate, Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule.[4][5][6] |
| Substrate Concentration | >2 mg/mL | Higher concentrations favor the desired bimolecular reaction over the competing unimolecular hydrolysis.[3] |
| Reaction Time | 0.5 - 4 hours (RT) or 4-12 hours (4°C) | Dependent on substrate reactivity, temperature, and molar excess. Reactions should be monitored for completion.[5][7] |
Table 2: Impact of pH on NHS Ester Hydrolytic Stability
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp | Minutes |
Source: Data compiled from multiple sources.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for Acylation with Fmoc-L-alanine NHS Ester
This protocol provides a starting point for the conjugation reaction.
-
Prepare Substrate Solution: Dissolve your amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a concentration of at least 2 mg/mL.[3]
-
Prepare NHS Ester Stock Solution: Immediately before use, weigh out the required amount of Fmoc-L-alanine NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).[2][6][7]
-
Initiate Reaction: Add the desired molar equivalent (e.g., a 10-fold molar excess) of the Fmoc-L-alanine NHS ester stock solution to the stirring substrate solution.[2] The final concentration of the organic solvent should ideally be below 10%.[5]
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quench Reaction (Optional): To stop the reaction and consume any remaining NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[5] Incubate for an additional 15-30 minutes.
-
Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Test Reaction to Determine Optimal Molar Equivalents
This experiment is crucial for optimizing your specific reaction and should be performed before any large-scale work.
-
Setup: Prepare a series of identical small-scale reactions (e.g., 50-100 µL final volume) in separate microcentrifuge tubes.
-
Vary Molar Equivalents: To each tube, add a different molar equivalent of the Fmoc-L-alanine NHS ester. A good range to test would be 2x, 5x, 10x, 15x, and 20x molar excess over your substrate.
-
Incubation: Incubate all reactions under identical conditions (time, temperature, pH).
-
Analysis: At the end of the incubation period, quench all reactions simultaneously. Analyze the outcome of each reaction by a suitable analytical method, such as RP-HPLC or LC-MS.
-
Evaluation: Compare the chromatograms or mass spectra from each reaction. Identify the lowest molar equivalent that provides the highest conversion to the desired product with minimal formation of side products. This is your optimal molar ratio for this specific substrate and set of conditions.
Visualizations: Workflows and Mechanisms
Diagram 1: Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism of Fmoc-L-alanine NHS ester with a primary amine and the competing hydrolysis pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting common causes of low yield in NHS ester conjugation reactions.
Diagram 3: Stoichiometry vs. Reaction Outcome
Caption: Relationship between the molar equivalents of NHS ester used and the expected experimental outcome.
References
- BenchChem. (2025). Troubleshooting low yield in m-PEG25-NHS ester reactions.
- BenchChem. (2025).
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- BenchChem. (2025).
- Marina, A., et al. (2007). Selective acylation of primary amines in peptides and proteins. PubMed.
- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH 95%.
Sources
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fmoc-Ala-OSu Bioconjugation
Welcome to the Application Scientist Support Portal. Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu) is a highly effective bifunctional reagent used to conjugate Fmoc-protected alanine to primary amines in peptides, proteins, and small molecules[1]. However, achieving high yields requires navigating a complex chemical dichotomy: the N-hydroxysuccinimide (NHS) ester requires slightly basic conditions to drive nucleophilic attack, while the Fmoc protecting group is notoriously base-labile[].
This guide provides a mechanistic breakdown of common side reactions, field-proven troubleshooting strategies, and a self-validating protocol to ensure experimental integrity.
Visualizing the Reaction Logic
To successfully optimize your bioconjugation, you must first understand the competing kinetic pathways occurring simultaneously in your reaction vessel.
Reaction pathways of Fmoc-Ala-OSu highlighting desired aminolysis vs. competing side reactions.
Quantitative Kinetics: The pH Balancing Act
The most critical parameter in NHS ester chemistry is the pH of the reaction buffer[3]. Standard NHS protocols recommend a pH of 8.3–8.5[4]. Do not use this standard range for Fmoc-Ala-OSu. Because Fmoc is sensitive to alkaline conditions, pushing the pH too high will result in rapid protecting group loss[].
Table 1: Influence of pH on NHS Ester Stability and Fmoc Integrity
| pH Level | Temperature | Est. NHS Ester Half-Life | Aminolysis Rate | Fmoc Group Stability |
| < 7.0 | 4 °C | > 4 hours | Very Slow (Amine is protonated) | Highly Stable |
| 7.5 - 8.0 | 4 °C to RT | 1 - 2 hours | Optimal Balance | Stable |
| 8.3 - 8.5 | RT | < 30 minutes | Fast | Moderately Labile |
| > 8.5 | RT | < 10 minutes | Very Fast | Highly Labile (Premature cleavage) |
Troubleshooting FAQs
Q: Why is my conjugation yield low despite using a large molar excess of Fmoc-Ala-OSu?
Causality & Solution: The efficiency of your bioconjugation is governed by the kinetic competition between aminolysis (the desired attack by the amine) and hydrolysis (attack by water)[5]. At higher pH levels, the heterogeneous hydrolysis rate constant (
Q: I am detecting dipeptides (Fmoc-Ala-Ala-Target) in my product mixture. What causes this oligomerization?
Causality & Solution: This is a classic symptom of premature Fmoc deprotection. The Fmoc group is removed via base-catalyzed
Q: My Fmoc-Ala-OSu stock solution seems to lose reactivity quickly. How should I handle the solvent? Causality & Solution: NHS esters degrade rapidly in the presence of moisture. Furthermore, the standard solvent for Fmoc-OSu derivatives, Dimethylformamide (DMF), can degrade over time into dimethylamine[4]. Dimethylamine is a potent nucleophile and base that will simultaneously destroy the NHS ester and cleave the Fmoc group[4]. Actionable Fix: Reconstitute Fmoc-Ala-OSu only in anhydrous, amine-free DMF or DMSO immediately before use. Do not store aqueous solutions of the activated ester[4].
Self-Validating Experimental Protocol: Optimized N-Terminal/Amine Labeling
To ensure scientific integrity, every protocol should contain an internal validation mechanism. The following workflow incorporates a spectrophotometric checkpoint to verify that side reactions have been successfully mitigated.
Step 1: Reagent and Buffer Preparation
-
Buffer: Prepare 100 mM Sodium Phosphate buffer, pH 7.8.
-
Validation: Verify pH with a calibrated meter; ensure absolutely no primary amines (e.g., Tris) are present in the buffer formulation[4].
-
-
Stock Solution: Dissolve Fmoc-Ala-OSu in anhydrous, amine-free DMF to a concentration of 50 mM[1].
-
Validation: Perform a sniff test or use a colorimetric amine assay on the DMF; it must have no "fishy" odor, which would indicate dimethylamine degradation[4].
-
Step 2: Conjugation Reaction
-
Dissolve the target protein/peptide in the pH 7.8 buffer to a final concentration of 1–5 mg/mL[1].
-
Add the Fmoc-Ala-OSu stock solution dropwise while gently vortexing, achieving a 2 to 5-fold molar excess over the target amine. Keep the final organic solvent concentration <10% v/v to prevent protein denaturation.
-
Incubate at 4 °C for 2 to 4 hours.
-
Causality: Running the reaction at 4 °C significantly slows the competing hydrolysis reaction while maintaining sufficient aminolysis kinetics[3].
-
Step 3: In-Process Validation (Self-Validating Checkpoint)
Before quenching the reaction, you must verify that premature Fmoc deprotection has not occurred.
-
Take a 10 µL aliquot of the reaction mixture and dilute it in 990 µL of DMF.
-
Measure the UV absorbance at 301 nm.
-
Logic: The dibenzofulvene-piperidine adduct (or dibenzofulvene-amine adduct), which is the byproduct of Fmoc cleavage, absorbs strongly at 301 nm (
)[1]. A high signal here indicates your pH was too high and premature deprotection/oligomerization occurred. If the signal is at baseline, the Fmoc group remains intact.
-
Step 4: Quenching and Purification
-
Quench unreacted NHS ester by adding 100 mM Tris-HCl (pH 7.5) or ethanolamine, and incubate for 15 minutes.
-
Purify the Fmoc-labeled conjugate via RP-HPLC or a desalting column.
-
Causality: The highly lipophilic nature of the intact Fmoc group will significantly shift the retention time of your product, allowing for easy chromatographic separation from unlabeled targets and quenched byproducts[1].
-
References
- Fmoc Amino Acids - BOC Sciences Source: BOC Sciences URL
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization Source: ResearchGate URL
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines Source: BenchChem URL
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups Source: Lumiprobe URL
- Application Notes and Protocols for N-terminal Protein Labeling with Fmoc-OSu Source: BenchChem URL
- A Fmoc protection reagent: Fmoc-Amox Source: Suzhou Highfine Biotech URL
- Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: Beilstein Journals URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]
Technical Support Center: Troubleshooting Fmoc-Ala-OSu Stability and Reactivity
Welcome to the Advanced Bioconjugation and Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the delicate chemical balance required when utilizing Fmoc-L-alanine N-hydroxysuccinimide ester (Fmoc-Ala-OSu).
Fmoc-Ala-OSu is a highly efficient activated amino acid derivative, but it is fundamentally a molecule with a split personality: it contains a base-labile protecting group (Fmoc) and a moisture-sensitive, base-reactive activated ester (OSu/NHS). Successful coupling requires navigating a narrow thermodynamic and kinetic window. This guide is designed to help researchers and drug development professionals troubleshoot reactivity issues, understand the mechanistic causality behind reagent degradation, and implement self-validating protocols.
Core Mechanisms: The pH Balancing Act
Logical relationship between pH, amine nucleophilicity, and Fmoc-Ala-OSu reaction pathways.
Q: How does pH dictate the balance between Fmoc-Ala-OSu aminolysis and hydrolysis?
A: The reaction between an NHS ester and a primary amine is a race between two competing nucleophiles: the target amine and hydroxide ions (
-
At pH < 7.2: The primary amine on your target molecule is heavily protonated (
). In this state, it lacks the free lone pair of electrons required to act as a nucleophile, rendering it unreactive[1]. -
At pH 7.2 – 8.5: The amine becomes deprotonated and highly nucleophilic, allowing for rapid attack on the carbonyl carbon of the Fmoc-Ala-OSu ester to form a stable amide bond[1].
-
At pH > 8.5: The concentration of hydroxide ions increases exponentially. Hydroxide is a potent nucleophile that rapidly hydrolyzes the NHS ester, yielding unreactive Fmoc-Ala-OH and free N-hydroxysuccinimide[2]. Furthermore, the Fmoc group is susceptible to base-catalyzed
-elimination[3]. High pH environments can abstract the acidic proton at the 9-position of the fluorene ring, leading to premature Fmoc cleavage and the generation of a reactive dibenzofulvene (DBF) intermediate[3].
Q: What is the expected half-life of the Fmoc-Ala-OSu ester in aqueous buffers?
A: Because Fmoc-Ala-OSu utilizes a standard N-hydroxysuccinimide leaving group, its hydrolysis kinetics closely mirror generic NHS-activated compounds[4]. The rate of degradation is highly sensitive to both pH and temperature.
Table 1: Effect of pH and Temperature on NHS Ester Half-Life
| pH Level | Temp (°C) | Estimated Half-Life | Dominant Reaction Pathway | Reference |
| 7.0 | 4 | 4 – 5 hours | Stable / Slow Hydrolysis | [4],[2] |
| 7.0 | 25 | ~7 hours | Stable / Slow Hydrolysis | [2] |
| 7.5 | 23 | ~12 minutes | Moderate Hydrolysis | [5] |
| 8.0 | 25 | ~1 hour | Aminolysis Optimal / Moderate Hydrolysis | [2] |
| 8.6 | 4 | 10 minutes | Rapid Hydrolysis | [4],[2] |
| 9.1 | 23 | 1 minute | Extremely Rapid Hydrolysis / Fmoc Lability | [5] |
(Note: Variations in half-life at near-neutral pH can occur based on specific buffer compositions and the steric microenvironment of the alanine side chain).
Troubleshooting Common Issues
Q: I am observing low coupling yields and high levels of free Fmoc-Ala-OH. What is the root cause?
A: This is the hallmark of ester hydrolysis outcompeting aminolysis. When Fmoc-Ala-OSu reacts with water instead of your target amine, it generates Fmoc-Ala-OH (an unreactive carboxylic acid) and free NHS[6]. Causality: This failure mode occurs if the reaction pH is too high (>8.5), if the target amine is sterically hindered (slowing aminolysis and allowing hydrolysis to catch up), or if the organic co-solvent ratio is too low[2]. Solution: Verify the buffer pH is exactly 8.0. If the target amine is hindered, consider performing the reaction in a dry organic solvent (like DMF or trifluoroethanol) using a hindered tertiary organic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine without introducing aqueous hydroxide ions[5].
Q: Does the choice of buffer influence Fmoc-Ala-OSu stability beyond just pH?
A: Absolutely. Buffer composition is as critical as the pH itself. Buffers containing primary amines, such as Tris or glycine, act as competing nucleophiles and will rapidly consume Fmoc-Ala-OSu, forming unwanted Fmoc-Ala-Tris or Fmoc-Ala-Gly adducts[2]. To maintain a clean reaction system, you must strictly use amine-free buffers. Phosphate, carbonate-bicarbonate, HEPES, and borate are the industry standards for maintaining pH without interfering with NHS ester chemistry[1][2].
Experimental Protocols: Self-Validating Systems
To ensure your coupling conditions are optimal, you must establish a self-validating system that simultaneously tracks product formation and NHS ester degradation. Because the released NHS byproduct absorbs strongly at 260–280 nm[6], UV spectrophotometry coupled with RP-HPLC provides a complete mechanistic picture.
Experimental workflow for self-validating Fmoc-Ala-OSu pH optimization and monitoring.
Step-by-Step Methodology: Dual-Tracking pH Optimization Workflow
Objective: Empirically determine the optimal pH that maximizes Fmoc-Ala-OSu aminolysis while minimizing NHS ester hydrolysis and premature Fmoc cleavage.
Materials:
-
Fmoc-Ala-OSu reagent
-
Target peptide/amine
-
Amine-free buffers (e.g., 0.1 M sodium phosphate) adjusted to pH 7.0, 7.5, 8.0, and 8.5[1].
-
Anhydrous, amine-free DMSO or DMF[1].
-
Quenching solution (1 M Tris-HCl, pH 8.0)[1].
Procedure:
-
Buffer Preparation: Dissolve the target peptide/amine in the selected amine-free buffers at a concentration of 1-10 mg/mL[1]. Ensure the pH is strictly verified post-dissolution.
-
Reagent Preparation: Dissolve Fmoc-Ala-OSu in anhydrous DMSO or DMF immediately prior to use to create a 10x stock solution[1]. Crucial Causality: NHS esters hydrolyze rapidly in moisture; preparing stocks in anhydrous organic solvents preserves the reactive ester until the moment of initiation.
-
Reaction Initiation: Add a 5-10 fold molar excess of the Fmoc-Ala-OSu stock to the buffered target amine solution[1]. Ensure the final concentration of the organic solvent remains below 10% to prevent protein/peptide precipitation[2].
-
Spectrophotometric Monitoring (Total Reactivity): Immediately transfer an aliquot to a quartz cuvette and monitor the absorbance at 260 nm over time[2]. The increase in absorbance is directly proportional to the concentration of released NHS[2], representing the sum of both aminolysis and hydrolysis.
-
HPLC Quenching and Analysis (Specificity): At defined time points (e.g., 5, 15, 30, and 60 minutes), extract aliquots and immediately quench the reaction by adding an excess of 1 M Tris-HCl (pH 8.0)[1]. The primary amine in Tris will rapidly consume any remaining Fmoc-Ala-OSu, halting further reaction with the target.
-
Data Synthesis: Analyze the quenched samples via RP-HPLC. Calculate the ratio of the desired Fmoc-Ala-Peptide (product) to Fmoc-Ala-OH (hydrolysis byproduct). The pH condition that yields the highest product-to-byproduct ratio within the shortest UV-monitored timeframe is your optimal coupling environment.
References
- "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins" - nih.gov.
- "A novel organic solvent‐based coupling method for the preparation of covalently immobilized proteins on gold" - SciSpace.
- "The Cornerstone of Bioconjugation: A Technical Guide to N-hydroxysuccinimide Ester Chemistry" - Benchchem.
- "A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions" - Benchchem.
- "Bioconjugation and crosslinking technical handbook" - Thermo Fisher Scientific.
- "Understanding the role of the Fmoc protecting group in peptide synthesis" - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Fmoc-Ala-OSu Synthesized Peptides
Welcome to the technical support and troubleshooting center for the isolation and purification of peptides synthesized using Fmoc-Ala-OSu (Fmoc-protected alanine N-hydroxysuccinimide ester). This guide is designed for researchers and drug development professionals to navigate the specific chromatographic challenges introduced by active ester bioconjugation and Fmoc-chemistry.
Physicochemical Profiling of Reaction Components
When a peptide is reacted with Fmoc-Ala-OSu, the resulting crude mixture is highly heterogeneous. Successful Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on understanding the distinct physicochemical properties of each component in your vial.
Table 1: Quantitative and Chromatographic Profile of Fmoc-Ala-OSu Reaction Components
| Component | Molecular Weight ( g/mol ) | Hydrophobicity / Polarity | Expected RP-HPLC Elution | UV Absorbance Maxima |
| N-Hydroxysuccinimide (NHS) | 115.09[1] | Highly Polar | Void Volume (0–5% B) | ~210 nm |
| Unreacted Starting Peptide | Variable | Sequence Dependent | Early to Mid-Gradient | 214 nm, 280 nm (if Trp/Tyr) |
| Fmoc-Ala-Peptide (Product) | Peptide MW + 293.3 | Highly Hydrophobic | Mid to Late-Gradient | 214 nm, 265 nm, 289 nm |
| Fmoc-Ala-OH (Hydrolyzed Byproduct) | 311.33[2] | Highly Hydrophobic | Late-Gradient | 214 nm, 265 nm, 289 nm |
| Fmoc-Ala-OSu (Unreacted Reagent) | 408.40 | Highly Hydrophobic | Late-Gradient | 214 nm, 265 nm, 289 nm |
Troubleshooting FAQs: Chromatographic Anomalies
Q1: I see a massive, broad peak in the void volume during RP-HPLC. What is it, and is it ruining my column?
Causality: This peak is the N-hydroxysuccinimide (NHS) leaving group[1]. During the acylation of your peptide, equimolar amounts of NHS are released. Because NHS is highly polar, it does not partition into the hydrophobic C18/C8 stationary phase and elutes immediately in the void volume. Solution & Validation: While NHS will not chemically damage a standard silica-based C18 column, high concentrations can saturate your UV detector, causing severe peak tailing that masks the elution of early hydrophilic peptide impurities. Self-validating check: Monitor your chromatogram at 265 nm. Because NHS lacks the fluorenyl ring system, it will not absorb at 265 nm. If the void peak disappears at 265 nm, you have confirmed it is NHS and not a fragmented peptide.
Q2: My target Fmoc-Ala-peptide co-elutes with a late, stubborn impurity. How do I resolve them?
Causality: The co-eluting impurity is almost certainly Fmoc-Ala-OH (MW 311.33 g/mol )[2]. Unreacted Fmoc-Ala-OSu rapidly hydrolyzes in aqueous environments to form this byproduct. Both your target product and Fmoc-Ala-OH possess the highly hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group, causing them to exhibit similar retention factors and elute closely in the late stages of the gradient. Solution: Implement a shallow gradient. Reducing the gradient slope to 0.25% B/min (where Mobile Phase B is Acetonitrile) maximizes the resolution between structurally similar hydrophobic species[3]. Furthermore, ensure your mobile phase is strictly buffered with 0.1% Trifluoroacetic Acid (TFA)[4]. TFA acts as an ion-pairing agent, keeping the pH ~2.0. This suppresses the ionization of the free carboxylic acid on Fmoc-Ala-OH, stabilizing its retention behavior and preventing peak broadening[5].
Q3: My Fmoc-peptide is precipitating in the HPLC vial before injection. How can I solubilize it without causing premature Fmoc cleavage?
Causality: The addition of the Fmoc group significantly increases the overall hydrophobicity of the peptide, often rendering it insoluble in standard aqueous starting mobile phases (e.g., 5% Acetonitrile). However, the Fmoc group is highly base-labile. Dissolving the peptide in unbuffered organic solvents or slightly basic solutions will trigger premature deprotection while the sample sits in the autosampler[4]. Solution: Dissolve the crude lyophilized powder in a minimal volume of Dimethyl Sulfoxide (DMSO) or 50% Acetonitrile. Critical Step: You must acidify the dissolution solvent with 0.1% TFA[4]. The acidic environment guarantees the Fmoc group remains intact during extended sequence runs.
Standardized Experimental Protocols
Protocol A: Pre-HPLC Sample Clean-up (NHS Removal)
To prevent detector saturation and column overloading, remove the NHS leaving group prior to HPLC injection. If your synthesized peptide is larger than 5–10 amino acids, ether precipitation is the most efficient method.
-
Concentration: Concentrate the crude Fmoc-Ala-OSu reaction mixture under a gentle stream of nitrogen to a minimal volume (e.g., < 1 mL).
-
Precipitation: Add 10 volumes of ice-cold diethyl ether to the concentrated mixture.
-
Incubation: Vortex vigorously for 30 seconds, then incubate at -20°C for 30 minutes to fully precipitate the hydrophobic Fmoc-peptide.
-
Isolation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Decanting: Carefully decant and discard the ether supernatant. Mechanism: The highly polar NHS and residual unreacted Fmoc-Ala-OSu remain soluble in the ether layer, while the Fmoc-peptide forms a pellet.
-
Washing: Wash the pellet twice more with fresh ice-cold ether, centrifuging between washes. Air-dry the final pellet for 10 minutes to remove residual ether.
Protocol B: High-Resolution RP-HPLC Purification
This protocol is optimized for separating the Fmoc-Ala-peptide from hydrolyzed Fmoc-Ala-OH[6].
-
Sample Preparation: Dissolve the ether-precipitated pellet in 1–2 mL of 50% Acetonitrile / 50% Water containing 0.1% TFA. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial[4].
-
Column Selection: Utilize a C18 or C8 wide-pore (300 Å) preparative column (e.g., 21.2 x 250 mm, 5 µm particle size) to accommodate the peptide's hydrodynamic radius[4].
-
Mobile Phase Setup:
-
Gradient Elution Design:
-
0–5 min: Isocratic hold at 5% B (Washes out any trace residual NHS).
-
5–10 min: Rapid ramp to 30% B.
-
10–50 min: Shallow gradient from 30% B to 60% B (Slope: ~0.75% B/min preparative, or 0.25% B/min analytical)[3]. Note: Adjust this specific window based on pilot analytical runs to bracket the elution of your specific sequence.
-
50–55 min: Column wash at 95% B.
-
-
Detection & Collection: Monitor absorbance simultaneously at 214 nm (peptide bonds) and 265 nm (Fmoc group). Collect fractions that show strong, overlapping peaks at both wavelengths.
-
Recovery: Pool the pure fractions and lyophilize immediately to yield the purified Fmoc-Ala-peptide.
Purification Workflow
Workflow for the isolation and purification of Fmoc-Ala-OSu synthesized peptides.
References
-
Mant, C. T., et al. "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the terminal ionic groups." Journal of Chromatography A, PMC. Available at:[Link]
Sources
- 1. N-Hydroxysuccinimide 98 6066-82-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Assessment: HPLC Purity Analysis of Fmoc-L-Alanine Succinimidyl Ester
Executive Summary
Fmoc-L-Alanine Succinimidyl Ester (Fmoc-Ala-OSu) is a pre-activated amino acid derivative designed to streamline peptide coupling by eliminating the need for in situ activation reagents (like HBTU or DIC). However, its reactivity presents a unique analytical paradox: the very feature that makes it useful (the labile ester bond) makes it unstable during standard HPLC analysis.
This guide compares the industry-standard acidic method against stability-optimized alternatives, exposing why "99% purity" on a Certificate of Analysis (CoA) often fails to correlate with synthetic performance due to undetected hydrolysis or specific process impurities like Fmoc-β-Alanine .
Part 1: Comparative Analysis of HPLC Methodologies
The selection of an HPLC method for Fmoc-Ala-OSu is a trade-off between resolution (separating impurities) and stability (preventing on-column degradation).
Method A: The Industry Standard (Acidic RP-HPLC)
The most common method found on supplier CoAs.
-
Stationary Phase: C18 (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1][2]
-
Mechanism: Ion-pairing/Hydrophobic interaction.
| Feature | Performance Rating | Technical Insight |
| Resolution | High | TFA suppresses silanol interactions, yielding sharp peaks for both the ester and free acid. |
| Ester Stability | Low | Critical Flaw: The acidic environment (pH ~2) catalyzes the hydrolysis of the -OSu ester during the run. This artificially inflates the "Free Acid" impurity value. |
| Impurity Detection | Medium | Excellent for hydrophobic impurities (dimers) but poor for polar leaving groups (NHS) if washed out in the void volume. |
Method B: The Stability-Optimized Approach (Fast-LC / Formic Acid)
Recommended for accurate potency assignment.
-
Stationary Phase: C18 (Sub-2 µm particle size for UHPLC).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (weaker acid) or 10mM Phosphate Buffer (pH 6.0) .
-
Mechanism: Rapid elution to outrun hydrolysis kinetics.
| Feature | Performance Rating | Technical Insight |
| Resolution | Medium-High | Formic acid is less "harsh" than TFA. Phosphate buffer (pH 6) stabilizes the ester but may cause peak tailing for free Fmoc-Ala-OH. |
| Ester Stability | High | Minimizing exposure to water and acidity preserves the active ester integrity. |
| Impurity Detection | High | Using a "Trap-and-Elute" gradient ensures the polar N-hydroxysuccinimide (NHS) is retained and detected. |
Method C: Chiral Purity Analysis (The "Hidden" Variable)
Essential for preventing racemization in downstream synthesis.
-
Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-H or Lux Cellulose-1).
-
Mobile Phase: Hexane/Isopropanol (Normal Phase) or ACN/Water (Reverse Phase).
| Feature | Performance Rating | Technical Insight |
| Resolution | Specific | Separates L-isomer from D-isomer. Standard C18 cannot do this. |
| Relevance | Critical | Fmoc-Ala-OSu is prone to racemization if stored improperly. Even 1% D-Ala can ruin a therapeutic peptide's bioactivity. |
Part 2: Critical Impurity Profiling
Effective analysis requires knowing what to look for. The following diagram illustrates the degradation pathway and specific process impurities that must be monitored.
Diagram 1: Degradation & Impurity Pathway
Caption: Pathways for hydrolysis (storage/analysis degradation) and Lossen rearrangement (synthetic byproduct).
The "Insider" Impurity: Fmoc-β-Alanine A critical, often overlooked impurity is Fmoc-β-Ala-OH . This forms during the synthesis of the starting material (Fmoc-OSu) via a Lossen rearrangement.[3][4] Because β-Alanine is an isomer of Alanine, it is difficult to separate on standard C18 columns. Its incorporation into a peptide results in a "deletion sequence" mass shift that is impossible to purify later. Method Validation must prove resolution between Fmoc-Ala-OH and Fmoc-β-Ala-OH.
Part 3: Recommended Experimental Protocol
This protocol utilizes a Rapid-Gradient UHPLC approach to balance resolution with ester stability.
Sample Preparation (Crucial Step)
-
Solvent: Anhydrous Acetonitrile (ACN) or DMF. Do not use Methanol (risk of transesterification to Fmoc-Ala-OMe).
-
Concentration: 0.5 – 1.0 mg/mL.
-
Pre-treatment: Filter through 0.2 µm PTFE. Analyze immediately. Do not store in autosampler >4 hours.
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
-
Column Temp: 25°C (Lower temperature slows hydrolysis).
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
Channel A (265 nm): For Fmoc quantitation.
-
Channel B (210 nm): For NHS and non-chromophore impurities.
-
Mobile Phase & Gradient[2][5]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold (Retain NHS) |
| 0.5 | 5 | End Hold |
| 4.0 | 95 | Rapid Gradient |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibration |
Diagram 2: Analytical Decision Workflow
Caption: Step-by-step decision tree for validating Fmoc-Ala-OSu quality.
References
-
Phenomenex. (2017). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information: Purity Analysis of Fmoc-Protected Amino Acids. Retrieved from [Link]
Sources
1H NMR characterization of Fmoc-L-alanine succinimidyl ester
Title: 1H NMR Characterization and Performance Comparison of Fmoc-L-Alanine Succinimidyl Ester (Fmoc-Ala-OSu)
Executive Summary
For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and bioconjugation, the choice of acylating agent dictates both reaction efficiency and product purity. Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu) is a pre-activated, highly reactive building block designed to seamlessly introduce an Fmoc-protected alanine residue to primary amines.
This guide provides an in-depth structural characterization of Fmoc-Ala-OSu using
Mechanistic Insights: Why Choose Pre-Activated Esters?
The formation of an amide bond requires the activation of a carboxylic acid to a highly electrophilic state. Traditionally, this is achieved in-situ using coupling reagents like EDC/NHS or HATU. However, in-situ activation often generates complex reaction mixtures, including urea byproducts (e.g., DCU from DCC) and transient intermediates that can lead to racemization or side reactions.
Pre-activated esters like Fmoc-Ala-OSu bypass the activation step entirely. By isolating the active ester, researchers can achieve stoichiometric control, eliminate coupling reagent byproducts, and standardize reaction kinetics.
Caption: Comparison of pre-activated ester workflow versus in-situ activation for amide bond formation.
H NMR Characterization of Fmoc-Ala-OSu
Before deploying Fmoc-Ala-OSu in a critical synthesis, its integrity must be verified[1].
-
7.78 (d,
= 7.5 Hz, 2H) and 7.61 (d, = 7.4 Hz, 2H) : Fmoc aromatic protons. -
7.41 (t,
= 7.4 Hz, 2H) and 7.32 (t, = 7.4 Hz, 2H) : Fmoc aromatic protons. -
5.30 (d,
= 8.2 Hz, 1H) : Amide NH proton. -
4.75 (m, 1H) : Alanine
-CH. -
4.45 (d,
= 7.1 Hz, 2H) : Fmoc CH . -
4.24 (t,
= 7.1 Hz, 1H) : Fmoc CH. -
2.84 (s, 4H) : Succinimide CH
protons. -
1.56 (d,
= 7.2 Hz, 3H) : Alanine CH .
Causality in Spectral Shifts
-
The Diagnostic Succinimide Singlet (
2.84): The four protons on the N-hydroxysuccinimide (NHS) ring are chemically equivalent due to the rapid rotation and symmetry of the ring. This results in a sharp, distinct singlet. If the ester has hydrolyzed, this peak will shift upfield to ~2.70 ppm (free NHS)[2]. -
Deshielding of the
-Proton ( 4.75): In unactivated Fmoc-Ala-OH, the -proton typically resonates around 4.2–4.3 ppm. The esterification with the highly electronegative NHS group pulls electron density away from the -carbon, deshielding the proton and shifting it significantly downfield to 4.75 ppm.
Comparative Performance: NHS vs. PFP vs. In-Situ
When selecting an active ester, researchers must balance reactivity against hydrolytic stability. NHS esters (like Fmoc-Ala-OSu) are highly reactive but susceptible to hydrolysis in aqueous buffers[3]. Pentafluorophenyl (PFP) esters offer greater hydrolytic stability but are more hydrophobic, which can cause solubility issues in aqueous bioconjugations[4].
Caption: Competing pathways of aminolysis and hydrolysis for N-hydroxysuccinimide (NHS) activated esters.
Quantitative Performance Comparison
| Parameter | Fmoc-Ala-OSu (NHS Ester) | Fmoc-Ala-OPfp (PFP Ester) | In-Situ Activation (EDC/NHS) |
| Reactivity (Aminolysis) | High (Minutes to hours) | Moderate to High | Variable (Depends on activation) |
| Aqueous Stability (pH 8.0) | Low ( | High ( | N/A (Generated transiently) |
| Byproducts | N-Hydroxysuccinimide (Water soluble) | Pentafluorophenol (Hydrophobic) | Urea derivatives (e.g., DCU/EDU) |
| Steric Hindrance | Low | High (Fluorinated ring) | Low |
| Storage Stability | Excellent (Desiccated, -20°C) | Excellent (Desiccated, -20°C) | Reagents degrade over time |
Data synthesized from comparative stability studies of active esters in aqueous media[3][4][5].
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic reasoning (causality) and a validation checkpoint.
Protocol 1: H NMR Sample Preparation and Verification
-
Equilibration: Bring the sealed vial of Fmoc-Ala-OSu to room temperature in a desiccator before opening.
-
Causality: Opening a cold vial causes ambient moisture to condense on the powder, initiating premature hydrolysis of the moisture-sensitive OSu ester.
-
-
Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous CDCl
(stored over molecular sieves).-
Causality: Residual water in standard CDCl
will slowly hydrolyze the active ester during the NMR acquisition timeframe, producing a false-positive impurity peak for free NHS ( ~2.70 ppm).
-
-
Acquisition: Acquire the spectrum using a standard
H pulse sequence (e.g., zg30) with 16 scans. -
Self-Validation Checkpoint: Integrate the succinimide singlet at
2.84 ppm against the Fmoc aromatic multiplet at 7.78 ppm. A perfect 4:2 integration ratio confirms the ester is 100% intact. A ratio lower than 4 indicates degradation.
Protocol 2: Bioconjugation to a Primary Amine
-
Amine Preparation: Dissolve the target peptide or protein in a 50–100 mM reaction buffer (e.g., Phosphate or HEPES) adjusted to pH 7.5–8.0.
-
Causality: Below pH 7.2, the target primary amine remains protonated (NH
) and non-nucleophilic. Above pH 8.5, the rate of hydroxide-mediated hydrolysis ( ) outpaces aminolysis ( ), destroying the active ester before conjugation occurs[3].
-
-
Reagent Solubilization: Dissolve Fmoc-Ala-OSu in anhydrous DMF or DMSO to a stock concentration of 100 mM immediately before use[4].
-
Causality: NHS esters are hydrophobic and will aggregate in purely aqueous solutions. Preparing a concentrated organic stock ensures a homogeneous emulsion and minimizes aqueous exposure until the moment of reaction.
-
-
Conjugation: Add the Fmoc-Ala-OSu stock dropwise to the aqueous amine solution under gentle vortexing. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent protein denaturation. Allow to react for 1–2 hours at room temperature.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The complete disappearance of the target amine mass and the emergence of the
adduct (representing the addition of the Fmoc-Ala moiety) confirms successful aminolysis.
References
-
National Center for Biotechnology Information (PubChem). "2,5-Dioxopyrrolidin-1-yl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate." PubChem Compound Summary for CID 10497109. URL:[Link]
-
Royal Society of Chemistry. "Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution." Organic & Biomolecular Chemistry. URL:[Link]
Sources
- 1. 2,5-Dioxopyrrolidin-1-yl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-alaninate | C22H20N2O6 | CID 13670100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FMOC-VAL-OSU | 130878-68-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Comparison Guide: Mass Spectrometry Identification of Fmoc-Ala-OSu
The following guide provides an in-depth technical comparison and identification workflow for Fmoc-Ala-OSu , focusing on its differentiation from hydrolysis products and process-related impurities using Mass Spectrometry (MS).
Executive Summary & Context
In solid-phase peptide synthesis (SPPS), Fmoc-Ala-OSu is a pre-activated ester used to introduce alanine residues without the need for in-situ activation reagents (like DIC/HOBt).[1][2] Its "performance" in this context is defined by its purity and stability .[1][2]
The primary challenge in QC is distinguishing the active ester from two critical "alternatives" that compromise synthesis quality:
-
Fmoc-Ala-OH (Hydrolysis Product): The deactivated free acid formed by moisture exposure.[1][2]
-
Fmoc-β-Ala-OH (Process Impurity): A structural isomer formed via Lossen rearrangement during Fmoc-OSu synthesis, which is isobaric to Fmoc-Ala-OH.[1][2][3]
This guide details the MS protocols to definitively identify Fmoc-Ala-OSu and quantify these specific contaminants.
Comparative Analysis: Active Ester vs. Contaminants[1][3]
The following table contrasts the Mass Spectrometry profiles of the target product against its primary degradants and impurities.
Table 1: MS Identification Metrics[1][3]
| Compound | Role | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Diagnostic Feature |
| Fmoc-Ala-OSu | Target Product | C₂₂H₂₀N₂O₆ | 408.13 | 409.1 | 431.1 | Loss of NHS ester (-115 Da) in MS/MS.[1][2] |
| Fmoc-Ala-OH | Hydrolysis Degradant | C₁₈H₁₇NO₄ | 311.12 | 312.1 | 334.1 | Mass shift of -97 Da vs Target.[2] |
| Fmoc-β-Ala-OH | Process Impurity | C₁₈H₁₇NO₄ | 311.12 | 312.1 | 334.1 | Isobaric to Fmoc-Ala-OH.[1][2] Requires LC or MS/MS (m/z 72) to distinguish. |
Mechanistic Insight[3]
-
Hydrolysis Logic: The transformation of Fmoc-Ala-OSu to Fmoc-Ala-OH involves the loss of the N-hydroxysuccinimide (OSu) group (115 Da) and the addition of a hydroxyl group (17 Da), resulting in a net mass decrease of 97 Da .[1][2]
-
Isomeric Challenge: Fmoc-β-Ala-OH is a common impurity derived from the Fmoc-OSu reagent itself.[1][2][3] Because it has the exact same mass as Fmoc-Ala-OH, standard MS1 (full scan) cannot distinguish them.[2] Separation requires chromatographic resolution or MS/MS fragmentation where β-alanine derivatives often yield a unique lactam ion (m/z 72) or distinct immonium ion behavior compared to α-alanine [1].[1][2]
Experimental Protocol: LC-MS Identification
To accurately assess performance, the following self-validating protocol minimizes on-column hydrolysis while maximizing sensitivity.
A. Sample Preparation (Critical Step)[1][3]
-
Solvent: Dissolve 1 mg of sample in 1 mL of anhydrous Acetonitrile (MeCN) .
-
Concentration: Dilute to 10 µg/mL with dry MeCN for ESI infusion.
B. LC-MS Conditions[1][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: Keep the aqueous exposure time short.
-
Ionization: ESI Positive Mode (+).
-
Source Temp: < 350°C (High heat can thermally degrade the OSu ester).[1][2]
C. MS/MS Fragmentation Logic
QC Decision Workflow (Visualization)
The following diagram illustrates the logical decision tree for certifying Fmoc-Ala-OSu lots using MS data.
Caption: Figure 1. MS-based Quality Control Decision Tree for Fmoc-Ala-OSu validation. This workflow distinguishes between total hydrolysis (failure) and isomeric contamination.[1][2]
References
-
Differentiation of Isomeric Peptides: Lam, A. et al. "Can α- and β-Alanine Containing Peptides Be Distinguished Based on the CID Spectra of Their Protonated Ions?" Journal of the American Society for Mass Spectrometry, 2008.[1][2][4][5] [1][2]
-
Fmoc-OSu Reagent Impurities: Obkircher, M. et al. "Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu."[1][2][3] Journal of Peptide Science, 2008.[1][2]
-
Fmoc-Ala-OSu Product Data: Santa Cruz Biotechnology. "Fmoc-L-Ala-OSu (CAS 73724-40-0) Product Sheet." [2]
-
Fmoc Stability in Solvents: BenchChem. "A Comparative Guide to the Stability of Fmoc-Protected Peptides." [1][2]
Sources
Comparative Guide: Fmoc-Ala-OSu vs. In Situ Activation (HATU/HBTU)
Executive Summary
In peptide synthesis and bioconjugation, the choice between using a pre-activated ester (Fmoc-Ala-OSu ) and in situ activation reagents (HATU or HBTU ) dictates the workflow's speed, purity profile, and cost-efficiency.
-
Fmoc-Ala-OSu is the "clean chemistry" choice. It eliminates the activation step, produces water-soluble byproducts (N-hydroxysuccinimide), and is ideal for solution-phase synthesis or GMP manufacturing where removing urea byproducts is difficult.
-
HATU/HBTU are the "powerhouse" choices. They drive reactions to completion rapidly through high-kinetic active esters (OAt/OBt), making them essential for solid-phase peptide synthesis (SPPS) and difficult sequences, albeit with a risk of guanidinylation side reactions.
Mechanistic Comparison
Understanding the underlying chemistry is vital for troubleshooting low yields or impurities.
A. Pre-Activated Ester (Fmoc-Ala-OSu)
The N-hydroxysuccinimide (NHS) ester is stable and isolated prior to the reaction. Upon addition to the amine, it undergoes direct aminolysis.
-
Advantage: No activation lag time; no "spent" coupling reagent byproducts (e.g., insoluble ureas).
-
Disadvantage: Slower kinetics compared to OAt esters; susceptible to hydrolysis if moisture is present.
B. In Situ Activation (HATU/HBTU)
These reagents convert the native carboxylic acid (Fmoc-Ala-OH) into a highly reactive active ester immediately before coupling.
-
HBTU: Generates an OBt (benzotriazole) ester.[1]
-
HATU: Generates an OAt (7-azabenzotriazole) ester.[1][2] The pyridine nitrogen in the 7-position provides "anchimeric assistance" (neighboring group effect), significantly accelerating the coupling rate and reducing racemization.
Visualizing the Pathways
The following diagram illustrates the direct attack on Fmoc-Ala-OSu versus the multi-step activation cycle of HATU/HBTU, highlighting the critical "Guanidinylation" dead-end side reaction common to uronium salts.
Figure 1: Comparative reaction pathways. Note Pathway B's potential for guanidinylation if the amine attacks the coupling reagent directly instead of the active ester.
Performance Analysis
Kinetics and Speed[1]
-
HATU: The fastest option. The OAt ester reacts roughly 2x faster than the OBt ester (HBTU) and significantly faster than the OSu ester. Essential for sterically hindered couplings, though Alanine is generally unhindered.
-
Fmoc-Ala-OSu: Moderate kinetics. In SPPS, OSu esters often require longer coupling times (30–60 mins) compared to HATU (5–20 mins) to achieve >99% conversion.
Side Reactions & Purity[1]
-
Guanidinylation (The Uronium Risk): When using HBTU/HATU, if the carboxyl activation is slow (or if excess reagent is used relative to the acid), the N-terminal amine of the peptide chain can attack the HBTU/HATU directly. This permanently "caps" the peptide with a guanidino group, terminating synthesis.[1]
-
Hydrolysis: Fmoc-Ala-OSu is sensitive to moisture. Old stock can hydrolyze back to Fmoc-Ala-OH and NHS, which will not couple without adding a new coupling reagent.
Racemization (Enantiomeric Purity)
Alanine is less prone to racemization than Cysteine or Histidine, but the choice still matters for GMP standards.
-
HATU: Excellent racemization suppression due to the intramolecular hydrogen bonding of the HOAt leaving group.
-
Fmoc-Ala-OSu: Generally "racemization-free" during the coupling step because the chiral center was set during the ester manufacturing. However, prolonged exposure to base (DIEA) in the absence of an amine can induce racemization via the enolization mechanism.
Experimental Protocols
Protocol A: Coupling with Fmoc-Ala-OSu (Clean/Simple)
Best for: Solution phase synthesis, scale-up, or when avoiding phosphorus/urea byproducts is critical.
-
Stoichiometry: Use 1.5 – 2.0 equivalents of Fmoc-Ala-OSu relative to the amine component.
-
Solvent: Dissolve Fmoc-Ala-OSu in minimum DMF or NMP.
-
Note: For bioconjugation, this can be done in DMSO/PBS mixtures (pH 7.2–8.0).
-
-
Base: Add 1.5 – 2.0 equivalents of DIPEA (Diisopropylethylamine).
-
Critical: If the reaction is in a buffered aqueous solution (pH 8), no extra organic base is needed.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Check by Kaiser Test (SPPS) or TLC/HPLC (Solution) after 45–60 minutes.
-
-
Work-up:
-
SPPS: Wash resin with DMF (3x) and DCM (3x).[5]
-
Solution: The byproduct is N-hydroxysuccinimide (water-soluble). Wash the organic layer with water/brine to remove it purely.
-
Protocol B: In Situ Activation with HATU (High Performance)
Best for: Solid Phase Peptide Synthesis (SPPS), long peptides, or automated synthesizers.
-
Stoichiometry:
-
Fmoc-Ala-OH: 3.0 eq
-
HATU: 2.9 eq (Slight deficit prevents guanidinylation)
-
DIPEA: 6.0 eq
-
-
Pre-activation (Crucial Step):
-
Coupling:
-
Add the pre-activated mixture immediately to the resin (amine).
-
-
Reaction: Agitate for 15–30 minutes.
-
Work-up: Wash resin thoroughly with DMF.[5] Urea byproducts from HATU are soluble in DMF but can precipitate in DCM/Ether.
Decision Matrix
| Feature | Fmoc-Ala-OSu | HATU / HBTU |
| Primary Use Case | Solution phase, Bioconjugation, GMP Scale-up | SPPS, Research scale, Automated synthesis |
| Coupling Speed | Moderate (30-60 min) | Very Fast (5-20 min) |
| Atom Economy | Good (NHS leaves) | Poor (Large urea/phosphorus byproduct) |
| Byproduct Removal | Easy (Water soluble) | Difficult in solution (requires chromatography) |
| Shelf Stability | High (if kept dry/cold) | Reagents stable; Active ester is transient |
| Cost | Higher (per gram of AA) | Lower (AA is cheap; reagent adds cost) |
| Side Reaction Risk | Hydrolysis (if wet) | Guanidinylation (if activation is slow) |
References
-
Montalbetti, C. A., & Falque, V. (2005).[8][9][10][11] Amide bond formation and peptide coupling.[1][2][4][5][6][7][9][10][11][12] Tetrahedron, 61(46), 10827-10852.[10]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][4][5][13] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Discusses side reactions including guanidinylation).
-
Valeur, E., & Bradley, M. (2009).[10] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cost-Benefit Analysis: Pre-activated Fmoc-Ala-OSu Esters in Peptide Synthesis
Executive Summary
In modern Solid-Phase Peptide Synthesis (SPPS), the choice between pre-activated esters (specifically Fmoc-Ala-OSu) and in-situ activation (using Fmoc-Ala-OH with reagents like HATU or DIC) is often dictated by a trade-off between process simplicity and chemical efficiency .
While Fmoc-Ala-OSu (N-hydroxysuccinimide ester) offers a "reagent-free" coupling workflow ideal for specific automated platforms and bioconjugation, it presents a significant cost disadvantage (approx. 8-10x higher per mole) and slower reaction kinetics compared to onium salt activation. Furthermore, the use of Fmoc-Ala-OSu introduces a critical risk of
Verdict: Fmoc-Ala-OSu is not recommended for routine high-throughput SPPS due to cost and kinetic limitations. Its primary utility lies in protein bioconjugation , liquid-phase synthesis , and specialized flow chemistry setups requiring long-term reagent stability.
Technical Comparison: Mechanisms & Kinetics
To understand the cost-benefit landscape, we must first analyze the chemical behavior of both species.
Mechanism of Action
-
In-Situ Activation (Standard): The free acid (Fmoc-Ala-OH) is converted in situ to a highly reactive active ester (OBt or OAt) using phosphonium (PyBOP) or uronium/aminium (HBTU, HATU) salts. This species reacts rapidly with the N-terminal amine.
-
Pre-Activated (Fmoc-Ala-OSu): The amino acid is supplied as a stable succinimide ester. Upon dissolution, it reacts directly with the amine. However, the leaving group (-OSu) is less electron-withdrawing than -OAt, resulting in slower aminolysis.
Reaction Kinetics & Reactivity Profile
The reactivity order of active esters in SPPS is generally:
Because Fmoc-Ala-OSu is comparatively sluggish, protocols often require the addition of HOBt to catalyze the reaction, effectively converting the OSu ester into an OBt ester in situ. This negates the "reagent-free" advantage, as the user must still handle additives.
The "Hidden Killer": Lossen Rearrangement
A critical purity concern unique to Fmoc-Ala-OSu is the presence of Fmoc-
-
Consequence: If present, this impurity couples indistinguishably from Fmoc-Ala, leading to a peptide with a +14 Da mass shift (insertion of -CH2-). Separation of the
-Ala analog from the target peptide is often impossible by standard RP-HPLC.[1]
Visualization: Activation Pathways
Figure 1: Comparison of activation pathways. Note the direct but slow path of OSu esters vs. the rapid in-situ activation path.
Economic Analysis
The following analysis compares the direct material costs for a standard 0.1 mmol scale synthesis step.
Assumptions:
-
Scale: 0.1 mmol resin loading.
-
Excess: 5 equivalents (standard for high yield).
-
Solvent: DMF (excluded as it is similar for both).
-
Pricing: Based on average 2025 catalog rates for research-grade reagents.
Table 1: Cost Breakdown per Coupling Step
| Cost Component | In-Situ Activation (Standard) | Pre-Activated (Fmoc-Ala-OSu) |
| Reagent Source | Fmoc-Ala-OH (Free Acid) | Fmoc-Ala-OSu (Ester) |
| Unit Price (approx) | $0.60 / gram | $4.00 / gram |
| Molar Mass | 311.3 g/mol | 408.4 g/mol |
| Amount Required (5 eq) | 155 mg | 204 mg |
| Amino Acid Cost | $0.09 | $0.82 |
| Coupling Reagent | HATU (190 mg) ≈ $0.40 | None (or HOBt ≈ $0.05) |
| Base | DIPEA (175 µL) ≈ $0.02 | None |
| Total Material Cost | $0.51 | $0.82 - $0.87 |
| Relative Cost | 1.0x | ~1.7x |
Analysis: While the per-step dollar difference seems small ($0.30), this scales linearly. For a 20-mer peptide, using OSu esters exclusively would increase reagent costs by ~60-70%.
-
Hidden Cost: The real economic danger is purity . If a cheaper ("technical grade") Fmoc-Ala-OSu is purchased to save money, it likely contains 0.1-0.5%
-Ala. This can render a complex synthesis unusable, wasting thousands of dollars in resin and time. High-purity OSu esters (low -Ala) command a premium price, pushing the cost differential to 3-4x that of the free acid.
Experimental Protocols
Protocol A: Standard High-Efficiency Coupling (Control)
Recommended for 95% of applications.
-
Reagents:
-
0.2 M Fmoc-Ala-OH in DMF.
-
0.5 M HATU in DMF.
-
2.0 M DIPEA in NMP/DMF.
-
-
Workflow:
-
Activation: Combine 5 eq Fmoc-Ala-OH and 4.9 eq HATU. Add 10 eq DIPEA. Shake for 30 seconds.
-
Coupling: Add activated mixture to deprotected resin.[2][]
-
Time: React for 20–40 minutes at room temperature.
-
Validation: Kaiser Test (should be negative/yellow).
-
Protocol B: Fmoc-Ala-OSu Coupling
Recommended for bioconjugation or "stable reagent" automated lines.
-
Reagents:
-
0.2 M Fmoc-Ala-OSu in DMF.
-
Optional but Recommended: 0.2 M HOBt in DMF (as catalyst).
-
-
Workflow:
-
Dissolution: Dissolve 5 eq Fmoc-Ala-OSu in minimal DMF. (Note: OSu esters have lower solubility than free acids; ensure complete dissolution).
-
Coupling: Add solution directly to deprotected resin.
-
Time: React for 2–4 hours at room temperature.
-
Note: Without HOBt, reaction may be incomplete even after 4 hours for sterically hindered sequences.
-
-
Validation: Kaiser Test. If positive (blue), perform a second coupling with fresh reagents.
-
Decision Matrix
When should you actually use Fmoc-Ala-OSu?
Figure 2: Decision tree for reagent selection. Fmoc-Ala-OSu is rarely the correct choice for standard SPPS.
References
-
BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-Ser-OMe Synthesis: HATU vs. HBTU vs. DIC. (2025).[4] Link
-
Merck (Novabiochem). Enhanced specification Fmoc-amino acids: Controlling Beta-Alanine Impurities.Link
-
National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. PMC Articles. Link
-
Royal Society of Chemistry. The formation and hydrolysis of the active ester made from α-amino acid... (Kinetic Studies). Link
-
Bachem. Peptide Coupling Reagents: A Guide.Link
Sources
Safety Operating Guide
The Mechanistic Imperative: Why Specific Disposal is Required
Masterclass Guide: Fmoc-L-Alanine Succinimidyl Ester Operational & Disposal Protocols
As drug development accelerates, the integrity of your solid-phase peptide synthesis (SPPS) workflows and the safety of your laboratory environment are paramount. Fmoc-L-alanine succinimidyl ester (Fmoc-Ala-OSu, CAS 73872-71-6) is a highly efficient, pre-activated building block used extensively in bioconjugation and peptide synthesis.
However, the very chemical properties that make it highly effective—namely, its reactive N-hydroxysuccinimide (NHS) ester—dictate strict, causality-driven disposal procedures. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of Fmoc-Ala-OSu.
As an Application Scientist, I cannot stress enough that chemical disposal is an extension of the chemical reaction itself. Fmoc-Ala-OSu features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and an activated O-succinimide moiety[1]. This NHS ester is an aggressive electrophile designed to rapidly form amide bonds with primary amines.
The Causality of Risk: If unreacted Fmoc-Ala-OSu is disposed of directly into a mixed organic waste carboy containing random laboratory amines, azides, or strong bases, it can trigger uncontrolled, exothermic cross-reactions. To prevent this, the reactive ester must be intentionally hydrolyzed (quenched) into inert Fmoc-Ala-OH and free N-hydroxysuccinimide before it enters the bulk waste stream[2].
Operational Workflow & Waste Generation Pathways
The following diagram illustrates the lifecycle of Fmoc-Ala-OSu from benchtop preparation to final EHS incineration, highlighting the critical segregation of liquid and solid waste streams.
Workflow of Fmoc-Ala-OSu from peptide coupling to segregated EHS waste disposal.
Quantitative Waste Stream Segregation
Proper segregation prevents hazardous container pressurization and dramatically reduces institutional disposal costs. Summarized below are the quantitative parameters for routing Fmoc-Ala-OSu waste.
| Waste Category | Primary Chemical Constituents | Quenching Requirement | EHS Hazard Classification | Approved Receptacle |
| Halogen-Free Liquid | DMF, NMP, Fmoc-Ala-OH, NHS | Mandatory (1% v/v Amine) | Flammable, Irritant | HDPE Carboy (Vented Cap) |
| Halogenated Liquid | DCM, trace Fmoc-Ala-OSu | Mandatory | Halogenated Flammable | HDPE Carboy (Vented Cap) |
| Contaminated Solid | Glass vials, Pipette tips, Gloves | None (if free of loose powder) | Toxic Solid Waste | DOT UN-Rated Box[3] |
Self-Validating Disposal Methodologies
Do not simply follow steps; verify them. Every protocol below includes a built-in validation mechanism to ensure operational integrity.
Protocol A: Liquid Waste Quenching & Disposal
Unreacted Fmoc-Ala-OSu in your coupling solvent (typically DMF or NMP) must be deactivated prior to bulk storage.
-
Collection: Transfer the post-coupling reaction filtrate into a temporary, chemically compatible beaker inside a functioning fume hood.
-
Active Quenching: Add a quenching agent—such as 1% v/v ethanolamine or 0.1 M NaOH in water—to the waste mixture.
-
Self-Validation Check: Stir gently and monitor the solution for 10–15 minutes. A lack of gas evolution and a stable temperature profile validate that the highly reactive NHS ester has been successfully hydrolyzed into the inert Fmoc-Ala-OH byproduct.
-
Transfer: Once validated, funnel the quenched solution into the designated Halogen-Free Organic Waste carboy.
-
Labeling: Update the waste log immediately. EHS regulations require that the exact chemical composition (e.g., "N,N-Dimethylformamide, Fmoc-L-alanine, N-hydroxysuccinimide") be written out completely without using abbreviations[3].
Protocol B: Contaminated Solid Waste Management
Fmoc-protected amino acids are not classified as acutely hazardous, but they must never be disposed of in general laboratory trash or washed down the drain[2].
-
Segregation: Gather all contaminated consumables, including weighing boats, spatulas, pipette tips, and empty reagent vials.
-
Self-Validation Check (Vial Inspection): Inspect the primary reagent vial. It must be completely empty of free-flowing powder. If residual powder remains, it must be dissolved in a minimal amount of DMF, quenched (per Protocol A), and routed to liquid waste before the vial is discarded.
-
Packaging: Place the validated solid items into a designated, puncture-resistant hazardous waste container, such as a DOT UN-rated corrugated box lined with a poly bag[3].
-
Final Disposal: Label the container as "Hazardous Solid Waste: Contains trace Fmoc-Ala-OSu (CAS 73872-71-6)" and arrange for pickup by a licensed chemical waste disposal company[2].
Regulatory Grounding & Compliance
While Fmoc-Ala-OSu is a routine reagent, its disposal is governed by strict federal and institutional guidelines. The US Environmental Protection Agency (EPA) mandates that improper disposal of excess chemicals is a violation of Federal Law, requiring clear labeling and segregation of unused products[4]. Furthermore, institutional EHS departments require that all waste containers be clearly marked with the date of initial accumulation and stored in designated Satellite Accumulation Areas (SAAs) away from incompatible materials[2],[3].
By integrating these causality-driven protocols into your daily workflow, you ensure not only the chemical integrity of your peptide syntheses but also the uncompromised safety of your laboratory environment.
References
-
US Environmental Protection Agency (EPA). "Label Review Manual - Chapter 13: Storage and Disposal." Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
